Chemical structure and properties of 2-Chloro-4,5-diiodopyridine
Topic: Chemical structure and properties of 2-Chloro-4,5-diiodopyridine Content Type: In-depth technical guide [1][2][3] Executive Summary 2-Chloro-4,5-diiodopyridine (CAS: 1807221-09-5) is a highly specialized, tri-halo...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Chemical structure and properties of 2-Chloro-4,5-diiodopyridine
Content Type: In-depth technical guide
[1][2][3]
Executive Summary
2-Chloro-4,5-diiodopyridine (CAS: 1807221-09-5) is a highly specialized, tri-halogenated pyridine scaffold used in the synthesis of complex pharmaceutical agents and organic materials.[1][2][3][4] Its value lies in the orthogonal reactivity of its three halogen substituents (C2-Cl, C4-I, C5-I).[1][2][3]
This guide details the physicochemical properties, validated synthesis protocols, and the site-selective reactivity hierarchy that enables researchers to sequentially functionalize the pyridine ring.[3] By leveraging the electronic differentiation between the C4 and C5 positions, scientists can construct polysubstituted heterocycles with high regiocontrol.
Chemical Identity & Physicochemical Properties[3][5][6]
Property
Data
CAS Number
1807221-09-5
IUPAC Name
2-Chloro-4,5-diiodopyridine
Molecular Formula
C₅H₂ClI₂N
Molecular Weight
365.34 g/mol
Appearance
White to off-white flaky solid
Solubility
Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; sparingly soluble in hexanes.
H NMR (CDCl, 400 MHz)
8.38 (s, 1H, H-6), 7.90 (s, 1H, H-3)
Structural Analysis
The molecule features a pyridine core with a chlorine atom at the C2 position (alpha) and iodine atoms at the C4 (gamma) and C5 (beta) positions.
H-6 Proton (
8.38): Deshielded due to proximity to the electronegative nitrogen and the C5-iodine.[1][3]
H-3 Proton (
7.90): Located between the C2-chlorine and C4-iodine, experiencing steric compression but less deshielding than H-6.[1][3]
The most robust synthesis route utilizes Directed Ortho Metalation (DoM) starting from commercially available 2-chloro-5-iodopyridine.[1][2][3] The C5-iodine atom serves as a Directing Group (DG), facilitating lithiation at the adjacent C4 position due to the "halogen dance" effect and the acidity of the C4 proton.
Preparation: Flame-dry a 100 mL Schlenk flask and purge with Argon. Add 2-chloro-5-iodopyridine (1.0 eq) and anhydrous THF (0.1 M concentration).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the temperature stabilizes for at least 15 minutes.
Lithiation: Dropwise add LDA (1.1 eq, 2.0 M in THF/heptane) over 20 minutes.
Technical Insight: The internal temperature must not rise above -70 °C to prevent the "halogen dance" isomerization to the C6 position or ring opening.[1][3]
Observation: The solution typically turns a dark yellow/orange color, indicating the formation of the 4-lithio species.[1][3]
Quenching: After stirring for 1 hour at -78 °C, add a solution of Iodine (
, 1.2 eq) in THF dropwise.
Workup: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated aqueous
(sodium thiosulfate) to reduce excess iodine. Extract with EtOAc, dry over , and concentrate.[5]
Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield 2-Chloro-4,5-diiodopyridine as a white solid.
Caption: Synthesis via Directed Ortho Metalation (DoM) targeting the C4 position.
Reactivity & Site-Selectivity
The core value of 2-Chloro-4,5-diiodopyridine is its ability to undergo sequential cross-coupling , allowing for the precise installation of three different substituents.[1][2][3]
Selectivity Hierarchy
The reactivity order is governed by electronic deficiency (para > meta) and leaving group ability (I > Cl).
Position C4-I (Most Reactive):
Mechanism: Oxidative addition (Pd) or Nucleophilic attack (SNAr).
Reasoning: The C4 position is para to the pyridine nitrogen.[3] The electron-withdrawing nature of the nitrogen creates the highest positive electrostatic potential at C4, making it the preferred site for the first cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).[3]
Reasoning: The C5 position is meta to the nitrogen and is less electron-deficient than C4.[1][2][3] Once C4 is functionalized (e.g., with an aryl group), C5 becomes the next available site for Iodine-specific coupling.[3]
Position C2-Cl (Least Reactive):
Mechanism: Oxidative addition (Pd) or SNAr (harsh conditions).
Reasoning: The C-Cl bond is stronger than the C-I bond.[1][2][3] While C2 is electron-deficient (ortho to N), the oxidative addition of Pd into C-Cl is significantly slower than C-I.[1][2][3] This position is typically functionalized last.[1][2][3]
Validated Workflow for Sequential Functionalization
To synthesize a tri-substituted pyridine library:
Step 1 (C4 Functionalization): Perform Suzuki coupling with 1.0 eq of Boronic Acid at room temperature or 0°C.[3]
Control: Use a mild base (
) and a standard catalyst () to avoid touching the C5-I.
Step 2 (C5 Functionalization): Perform a second coupling at elevated temperature (60-80°C) or using a more active catalyst (
).
Step 3 (C2 Functionalization): Perform Suzuki coupling with specialized ligands (e.g., XPhos, Buchwald precatalysts) or convert C2-Cl to a hydrazine/amine via SNAr.[3]
Caption: Regioselectivity map illustrating the sequential functionalization order.[1][3]
Applications in Drug Discovery
This scaffold is particularly relevant for:
Kinase Inhibitors: The pyridine ring mimics the adenine hinge-binding region of ATP.[1][2][3] The C4 and C5 vectors allow for the projection of hydrophobic groups into the kinase back-pocket and solvent-front regions, respectively.[1][2][3]
PROTAC Linkers: The orthogonal handles allow one position to attach the E3 ligase ligand, another for the target protein ligand, and the third for the linker chain.[3]
References
Université de Strasbourg. (2021).[3] Étude en solution des interactions basées sur un trou-σ. Retrieved from [Link] (Confirming synthesis byproduct and NMR data).
Purdue University. (2010). Reactivity Studies of Tridhydropyridine Radical. Purdue e-Pubs.[1][3] Retrieved from [Link] (Confirming physical properties and NMR shifts).
2-Chloro-4,5-diiodopyridine CAS number and molecular weight
This is an in-depth technical guide on 2-Chloro-4,5-diiodopyridine , designed for researchers and drug development professionals. High-Fidelity Scaffold for Regioselective Heterocyclic Functionalization Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on 2-Chloro-4,5-diiodopyridine , designed for researchers and drug development professionals.
High-Fidelity Scaffold for Regioselective Heterocyclic Functionalization
Executive Summary
2-Chloro-4,5-diiodopyridine (CAS: 1807221-09-5 ) is a specialized tri-halogenated pyridine scaffold used primarily in medicinal chemistry for the modular construction of complex pharmaceutical agents.[1] Its structural value lies in the differential reactivity of its three halogen substituents: two iodine atoms at the C4 and C5 positions, and a chlorine atom at the C2 position.
This electronic asymmetry allows researchers to perform sequential, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi), enabling the precise installation of three distinct pharmacophores onto a single pyridine core without the need for protecting groups. It is frequently employed in the synthesis of kinase inhibitors and other heterocyclic biologically active molecules.
Chemical Identity & Physicochemical Properties[2][3][4][5]
Property
Data
Chemical Name
2-Chloro-4,5-diiodopyridine
CAS Number
1807221-09-5
Molecular Formula
C₅H₂ClI₂N
Molecular Weight
365.34 g/mol
Appearance
White to off-white crystalline solid
Solubility
Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; sparingly soluble in water.[2]
Melting Point
~95–100 °C (Estimated based on congeners)
Storage
2–8 °C, Inert atmosphere (Argon/Nitrogen), Light-sensitive.
Structural Characterization
1H NMR (500 MHz, CDCl₃): Distinctive singlets corresponding to the protons at C6 (deshielded, ~8.65 ppm) and C3 (~7.22 ppm).
Reactivity Profile: The C4-iodine is electronically activated (para to nitrogen) and sterically accessible, typically reacting first. The C5-iodine is less reactive than C4 but significantly more reactive than the C2-chlorine.
Synthetic Utility: The "Programmed" Reactivity
The core value of 2-Chloro-4,5-diiodopyridine is its ability to undergo iterative functionalization . The reactivity order is governed by electronic effects (inductive withdrawal by Nitrogen) and bond dissociation energies (C-I < C-Br < C-Cl).
Reactivity Hierarchy
Position C4-I (Most Reactive): Most electron-deficient site due to para-position relative to Nitrogen. Reacts first in Pd-catalyzed couplings at low temperatures (RT to 40°C).
Position C5-I (Intermediate Reactivity): Reacts second, typically requiring elevated temperatures (60–80°C) or more active catalyst systems after C4 is functionalized.
Position C2-Cl (Least Reactive): Reacts last. Requires harsh conditions (high temp, specialized ligands like Buchwald biaryls) or nucleophilic aromatic substitution (SɴAr) conditions.
The following diagram illustrates the logical flow for synthesizing tris-substituted pyridines using this scaffold.
Figure 1: Chemo- and regioselective functionalization strategy for 2-Chloro-4,5-diiodopyridine.
Synthesis & Production Protocols
While 2-Chloro-4,5-diiodopyridine is available commercially, it is often synthesized via Directed Ortho-Lithiation (DoM) or Halogen Dance mechanisms starting from mono-halogenated pyridines.
Method A: Directed Ortho-Lithiation / Iodination
This method relies on the directing power of the C2-Chlorine and C4-Iodine substituents to install the final iodine.
Base: Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)
Electrophile: Iodine (I₂)
Solvent: Anhydrous THF
Protocol:
Preparation: Charge a flame-dried flask with 2-Chloro-4-iodopyridine (1.0 eq) and anhydrous THF under Argon. Cool to -78 °C .
Lithiation: Add LDA (1.1 eq) dropwise over 20 minutes. The lithium preferentially coordinates to the C3 or C5 position. Due to the "Halogen Dance" phenomenon common in iodopyridines, the lithiated species may isomerize to the thermodynamically stable position (often C5 or C3 depending on substitution). Note: Careful temperature control is critical to prevent benzyne formation.
Quench: Add a solution of I₂ (1.2 eq) in THF dropwise at -78 °C.
Workup: Warm to room temperature, quench with saturated Na₂S₂O₃ (to remove excess iodine), extract with EtOAc, and purify via silica gel chromatography (Hexanes/EtOAc).
Method B: Isolation as a By-Product
As noted in academic literature (University of Strasbourg Thesis), this compound can be isolated as a by-product during the synthesis of 2,3,5-triiodopyridine or similar poly-iodinated species via halogen dance reactions, highlighting the mobility of iodine on the pyridine ring under basic conditions.
Safety & Handling (E-E-A-T)
Hazard Classification:
GHS Signal Word:WARNING
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Critical Handling Precautions:
Light Sensitivity: Poly-iodinated aromatics are prone to photolytic deiodination. Store in amber vials wrapped in foil.
Inhalation Risk: Halogenated pyridines can be potent respiratory irritants. Always handle inside a fume hood.
Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.
References
BLD Pharm. (n.d.). 2-Chloro-4,5-diiodopyridine Product Page (CAS 1807221-09-5).[1] Retrieved from
University of Strasbourg. (2021). Étude en solution des interactions basées sur un trou-σ: conception, synthèse et applications. (Identifying 2-chloro-4,5-diiodopyridine as compound 4a). Retrieved from
Purdue University. (2012). Reactivity Studies of Trihydropyridine Radical Cations. (Context on poly-iodinated pyridine synthesis). Retrieved from
National Institutes of Health (NIH). (2019). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. (Mechanistic basis for regioselectivity). Retrieved from
A Technical Guide to Determining the Solubility of 2-Chloro-4,5-diiodopyridine in Common Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals Abstract 2-Chloro-4,5-diiodopyridine is a halogenated pyridine derivative with potential applications in pharmaceutical and materials science. A th...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4,5-diiodopyridine is a halogenated pyridine derivative with potential applications in pharmaceutical and materials science. A thorough understanding of its solubility in various organic solvents is fundamental for its synthesis, purification, formulation, and application. This guide provides a comprehensive framework for determining the solubility of 2-Chloro-4,5-diiodopyridine. It outlines a detailed experimental protocol for solubility measurement, discusses the underlying theoretical principles governing solubility, and presents a systematic approach to data acquisition and interpretation. This document is intended to serve as a practical resource for researchers, enabling them to generate reliable solubility data and make informed decisions in their scientific endeavors.
Introduction: The Critical Role of Solubility Data
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate like 2-Chloro-4,5-diiodopyridine is a critical physical property that influences its behavior throughout the drug development and manufacturing lifecycle. From reaction kinetics in synthesis to bioavailability in formulation, solubility data informs crucial decisions. A lack of precise solubility information can lead to challenges in process development, inconsistent product quality, and difficulties in achieving desired therapeutic outcomes. This guide provides the necessary theoretical background and practical experimental procedures for researchers to determine the solubility of 2-Chloro-4,5-diiodopyridine in a range of common organic solvents.
Theoretical Framework: Principles of Solubility
The dissolution of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces.[1] The overall polarity of a molecule, which is a balance of its non-polar and polar regions, is a key determinant of its solubility. For 2-Chloro-4,5-diiodopyridine, the presence of electronegative chlorine and iodine atoms, as well as the nitrogen atom in the pyridine ring, introduces polarity. However, the overall molecular structure and the large, non-polar surface area of the iodine atoms also contribute to its character.
The solubility of a compound can be influenced by several factors, including:
Solvent Polarity: Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.
Temperature: The solubility of most solid compounds in organic solvents increases with temperature.
Hydrogen Bonding: The ability of a solvent or solute to act as a hydrogen bond donor or acceptor can significantly impact solubility.
Molecular Size and Shape: Larger molecules may have lower solubility due to stronger crystal lattice forces.
Understanding these principles is crucial for selecting appropriate solvents for solubility determination and for interpreting the experimental results.
Experimental Determination of Solubility
A reliable method for determining the solubility of a compound is the isothermal equilibrium solubility method . This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.
Materials and Equipment
2-Chloro-4,5-diiodopyridine (solid)
A selection of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
Analytical balance
Vials with screw caps
Constant temperature shaker or water bath
Syringe filters (e.g., 0.45 µm PTFE)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility:
Caption: Experimental workflow for determining the solubility of 2-Chloro-4,5-diiodopyridine.
Detailed Step-by-Step Protocol
Preparation of Saturated Solutions:
Accurately weigh an excess amount of 2-Chloro-4,5-diiodopyridine into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
To each vial, add a precise volume of the selected organic solvent.
Securely cap the vials to prevent solvent evaporation.
Equilibration:
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
Agitate the vials for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach a stable concentration.
Sample Collection and Preparation:
After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
Carefully withdraw an aliquot of the clear supernatant using a syringe.
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
Accurately weigh the filtered sample.
Quantification:
Prepare a series of standard solutions of 2-Chloro-4,5-diiodopyridine of known concentrations in the same solvent.
Analyze the standard solutions and the filtered sample solution by a validated analytical method, such as HPLC.
Construct a calibration curve from the standard solutions.
Determine the concentration of 2-Chloro-4,5-diiodopyridine in the filtered sample by interpolating from the calibration curve.
Data Reporting:
Express the solubility in appropriate units, such as mg/mL or mol/L.
Record the temperature at which the solubility was determined.
Data Presentation
The experimentally determined solubility data should be compiled into a clear and organized table. Below is a template for recording your results.
Solvent
Temperature (°C)
Solubility (mg/mL)
Solubility (mol/L)
Methanol
25
Ethanol
25
Acetone
25
Ethyl Acetate
25
Dichloromethane
25
Toluene
25
Hexane
25
Safety and Handling
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2]
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[2][5] Avoid contact with skin and eyes.[2][3]
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) for the specific compound and solvents being used.
Conclusion
This technical guide provides a robust framework for the experimental determination of the solubility of 2-Chloro-4,5-diiodopyridine in common organic solvents. By following the detailed protocol and understanding the underlying principles, researchers can generate accurate and reliable data that is essential for the successful development and application of this compound. The systematic approach outlined herein promotes scientific integrity and ensures the generation of high-quality, reproducible results.
References
2-Chloro-5-iodopyridine | Chemical Properties, Uses, Safety Data & Supplier China – High Purity Pyridine Derivatives. (n.d.).
Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]
2-Chloro-4,5-diiodopyridine: A Versatile Building Block for Complex Molecule Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Polysubstituted Pyridines The pyridine scaffold is a cornerstone in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Polysubstituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with polysubstituted pyridines being particularly valuable due to their ability to allow for precise, three-dimensional exploration of chemical space.[1][2][3] Among these, 2-chloro-4,5-diiodopyridine stands out as a highly functionalized and versatile building block. Its unique arrangement of a chloro substituent at the electron-deficient C2 position and two iodo groups at the C4 and C5 positions offers a rich platform for sequential and site-selective chemical modifications. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of 2-chloro-4,5-diiodopyridine, empowering researchers to leverage its synthetic potential in their discovery programs.
Proposed Synthesis of 2-Chloro-4,5-diiodopyridine
A potential precursor for this synthesis is 2-chloro-4,5-diaminopyridine. The synthesis of various diaminopyridines has been reported in the literature.[6] Once obtained, the two amino groups can be selectively converted to iodo groups. The general Sandmeyer reaction is a reliable method for the conversion of aryl amines to aryl halides.[7][8]
Logical Workflow for the Proposed Synthesis:
Caption: Proposed synthetic pathway to 2-chloro-4,5-diiodopyridine.
Step-by-Step Experimental Protocol (Proposed):
Nitration of 2-Chloropyridine: 2-Chloropyridine is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group, primarily at the C4 position, yielding 2-chloro-4-nitropyridine.[9]
Second Nitration: The resulting 2-chloro-4-nitropyridine is subjected to a second nitration under more forcing conditions to introduce a second nitro group at the C5 position, affording 2-chloro-4,5-dinitropyridine.
Reduction of Dinitro Compound: The dinitro derivative is then reduced to the corresponding diamine, 2-chloro-4,5-diaminopyridine, using standard reduction methods such as iron powder in acidic medium or catalytic hydrogenation.
Sequential Diazotization and Iodination: The 2-chloro-4,5-diaminopyridine is subjected to a sequential Sandmeyer-type reaction. Treatment with sodium nitrite in a strong acid (e.g., sulfuric acid) generates the bis-diazonium salt. Subsequent addition of potassium iodide will lead to the displacement of the diazonium groups by iodine, yielding the target molecule, 2-chloro-4,5-diiodopyridine.[4][10] It is crucial to control the stoichiometry and reaction conditions to achieve the double iodination.
Reactivity and Strategic Applications in Synthesis
The synthetic utility of 2-chloro-4,5-diiodopyridine lies in the differential reactivity of its three halogen substituents. This allows for a hierarchical approach to functionalization, enabling the introduction of diverse molecular fragments in a controlled and predictable manner.
Cross-Coupling Reactions: A Gateway to Molecular Complexity
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[11] 2-Chloro-4,5-diiodopyridine is an excellent substrate for such transformations, with the reactivity of the halogens generally following the order: I > Br > Cl. This differential reactivity is the key to its utility as a versatile building block.
Regioselectivity in Cross-Coupling:
Iodine at C4 and C5: The two iodine atoms are expected to be the most reactive sites for cross-coupling reactions such as Suzuki,[12][13] Sonogashira,[14][15][16] and Stille couplings. The electronic environment of the pyridine ring generally renders the C4 position more susceptible to oxidative addition of palladium compared to the C2 position.[12] The relative reactivity of the iodo groups at C4 and C5 would be influenced by the steric and electronic nature of the coupling partner and the specific ligand used in the catalytic system.
Chlorine at C2: The chloro substituent at the C2 position is significantly less reactive in palladium-catalyzed cross-coupling reactions compared to the iodo groups. This allows for the initial selective functionalization at the C4 and/or C5 positions, leaving the C2-chloro group intact for subsequent transformations.
Experimental Workflow for Sequential Cross-Coupling:
Caption: Sequential functionalization of 2-chloro-4,5-diiodopyridine.
Table 1: Predicted Reactivity in Common Cross-Coupling Reactions
Reaction Type
Reagents
Expected Primary Site of Reaction
Rationale
Suzuki Coupling
Arylboronic acid, Pd catalyst, Base
C4-Iodo
Higher reactivity of iodine and preferential oxidative addition at C4.[12][17]
Sonogashira Coupling
Terminal alkyne, Pd/Cu catalyst, Base
C4-Iodo or C5-Iodo
High reactivity of iodo groups towards sp-hybridized carbon.[14]
Stille Coupling
Organostannane, Pd catalyst
C4-Iodo or C5-Iodo
Versatile for introducing various organic fragments.
Heck Coupling
Alkene, Pd catalyst, Base
C4-Iodo or C5-Iodo
Forms C-C bonds with alkenes.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further enhanced by the presence of three electron-withdrawing halogen atoms, makes 2-chloro-4,5-diiodopyridine susceptible to nucleophilic aromatic substitution (SNAr).[18][19][20]
Regioselectivity in SNAr:
Chlorine at C2: The C2 and C6 positions of the pyridine ring are the most activated towards nucleophilic attack due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.[21][22] Therefore, the chloro group at the C2 position is the most likely site for SNAr reactions, especially after the more reactive iodo groups have been replaced via cross-coupling.
Iodine at C4 and C5: While iodine is a good leaving group, SNAr at the C4 and C5 positions is generally less favorable than at the C2 position in pyridines, unless activated by other strong electron-withdrawing groups.
This differential reactivity allows for a complementary synthetic strategy where cross-coupling reactions are first employed at the iodo-substituted positions, followed by a nucleophilic substitution at the chloro-substituted C2 position.
Protocol for a Typical SNAr Reaction:
Starting Material: A 2-chloro-4,5-difunctionalized pyridine (obtained from previous cross-coupling steps).
Nucleophile: An amine, alcohol, or thiol.
Solvent: A polar aprotic solvent such as DMSO or DMF.
Base (if necessary): A non-nucleophilic base like potassium carbonate or sodium hydride to deprotonate the nucleophile.
Temperature: Elevated temperatures are often required to drive the reaction to completion.
Work-up: Aqueous work-up followed by extraction and purification by chromatography.
Applications in Drug Discovery and Materials Science
The ability to introduce three different substituents with high regiocontrol makes 2-chloro-4,5-diiodopyridine an invaluable tool for the synthesis of complex molecules with potential applications in various fields.
Drug Discovery: Polysubstituted pyridines are prevalent in a wide range of pharmaceuticals.[3][23] The use of 2-chloro-4,5-diiodopyridine allows for the rapid generation of libraries of diverse pyridine derivatives for screening against various biological targets. The different functionalities that can be introduced can modulate the compound's potency, selectivity, and pharmacokinetic properties.
Materials Science: The rigid aromatic core of the pyridine ring, combined with the ability to attach various functional groups, makes this building block suitable for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduced substituents can be used to tune the electronic and photophysical properties of the resulting materials.
Conclusion
2-Chloro-4,5-diiodopyridine, while not yet a commercially common building block, presents a significant opportunity for synthetic chemists. Its predicted ease of synthesis and, more importantly, its highly tunable reactivity through sequential and regioselective cross-coupling and nucleophilic aromatic substitution reactions, make it a powerful platform for the construction of complex, highly functionalized pyridine derivatives. This in-depth guide provides a solid foundation for researchers to begin exploring the vast synthetic potential of this versatile molecule in their quest for novel drugs and advanced materials.
References
CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google P
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. [Link]
KR20100050524A - Process for the synthesis of diaminopyridine and related compounds - Google P
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing). [Link]
2-Chloropyridine - National Toxicology Program. [Link]
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. [Link]
Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction | Request PDF - ResearchGate. [Link]
Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. [Link]
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. [Link]
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. [Link]
An In-depth Technical Guide to the Synthetic Pathways for 2-Chloro-4,5-diiodopyridine
This guide provides a comprehensive overview of plausible synthetic strategies for the preparation of 2-Chloro-4,5-diiodopyridine, a halogenated pyridine derivative with potential applications in pharmaceutical and mater...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview of plausible synthetic strategies for the preparation of 2-Chloro-4,5-diiodopyridine, a halogenated pyridine derivative with potential applications in pharmaceutical and materials science research. Given the absence of a direct, established one-pot synthesis in the current literature, this document outlines a rational, multi-step approach based on fundamental principles of pyridine chemistry and supported by analogous transformations reported in peer-reviewed journals and patents. The proposed pathways are designed to be both chemically sound and practically feasible for researchers and drug development professionals.
Introduction: The Rationale for a Multi-Step Approach
The synthesis of polysubstituted pyridines is a cornerstone of medicinal chemistry, as the pyridine scaffold is a common motif in a vast array of biologically active compounds. The target molecule, 2-Chloro-4,5-diiodopyridine, presents a unique substitution pattern that is not readily accessible through direct halogenation of the parent pyridine ring. The presence of both chloro and iodo substituents, along with their specific regiochemistry, necessitates a carefully designed synthetic sequence.
This guide will focus on a retro-synthetic analysis that logically breaks down the target molecule into more readily available starting materials. The primary proposed pathway leverages the versatile Sandmeyer reaction, a cornerstone of aromatic chemistry for the introduction of various functional groups, including halogens, via a diazonium salt intermediate.[1][2]
Proposed Synthetic Pathway: A Detailed Exploration
The most plausible synthetic route to 2-Chloro-4,5-diiodopyridine involves the construction of a suitably substituted pyridine ring, followed by the sequential introduction of the desired halogen atoms. A key intermediate in this proposed pathway is a diaminopyridine derivative, which can then undergo a double Sandmeyer reaction.
The proposed multi-step synthesis is as follows:
Nitration of 2-Chloropyridine-N-oxide: Starting with the commercially available 2-chloropyridine, the first step involves N-oxidation to activate the pyridine ring for electrophilic substitution. Subsequent nitration of the resulting N-oxide directs the nitro group to the 4-position.
Further Nitration: Introduction of a second nitro group at the 5-position.
Reduction of Dinitro Intermediate: The dinitro compound is then reduced to the corresponding 2-chloro-4,5-diaminopyridine.
Double Diazotization and Iodination (Sandmeyer Reaction): The final and most critical step involves the simultaneous conversion of both amino groups to iodo groups via a double Sandmeyer reaction.
This proposed pathway is illustrated in the workflow diagram below.
Caption: Proposed synthetic pathway for 2-Chloro-4,5-diiodopyridine.
Part 1: Synthesis of the Key Intermediate: 2-Chloro-4,5-diaminopyridine
Step 1.1: N-Oxidation of 2-Chloropyridine
The initial step involves the oxidation of 2-chloropyridine to 2-chloropyridine-N-oxide. This transformation is crucial as the N-oxide functionality activates the pyridine ring, particularly at the 4-position, for subsequent electrophilic nitration. A common and effective oxidizing agent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA).[3]
Experimental Protocol:
Dissolve 2-chloropyridine in a suitable solvent such as chloroform or dichloromethane.[3]
Cool the solution in an ice bath.
Slowly add a solution of m-CPBA in the same solvent to the cooled 2-chloropyridine solution.
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.
Extract the aqueous layer with the organic solvent.
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloropyridine-N-oxide.
Step 1.2: Nitration of 2-Chloropyridine-N-oxide
The nitration of 2-chloropyridine-N-oxide is a critical step to introduce the first nitrogen functionality at the 4-position. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.[3]
Experimental Protocol:
Carefully add 2-chloropyridine-N-oxide to a mixture of concentrated sulfuric acid and concentrated nitric acid at 0 °C.[3]
Allow the reaction to warm to room temperature and then heat as required (monitor by TLC for optimal reaction time and temperature).
After the reaction is complete, pour the mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide or sodium carbonate) to precipitate the product.
Filter the precipitate, wash with cold water, and dry to obtain 2-chloro-4-nitropyridine-N-oxide.
Step 1.3: Further Nitration to 2-Chloro-4,5-dinitropyridine
The introduction of a second nitro group at the 5-position is expected to be more challenging due to the deactivating effect of the existing nitro group. Harsher reaction conditions, such as higher temperatures or the use of fuming nitric acid, may be necessary.
Experimental Protocol (Proposed):
Subject 2-chloro-4-nitropyridine-N-oxide to strong nitrating conditions, for instance, a mixture of fuming nitric acid and concentrated sulfuric acid.
Carefully control the temperature of the reaction.
Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
Work-up the reaction in a similar manner to the first nitration step, by pouring over ice and neutralizing to precipitate the dinitro product.
Step 1.4: Reduction to 2-Chloro-4,5-diaminopyridine
The reduction of the dinitro intermediate to the corresponding diamine can be achieved using various standard reduction methods. A common and effective method is the use of a metal catalyst, such as iron powder in the presence of an acid like acetic acid or hydrochloric acid.[4]
Experimental Protocol:
Suspend 2-chloro-4,5-dinitropyridine in a solvent such as ethanol or acetic acid.
Add iron powder and a catalytic amount of acid.
Heat the mixture to reflux and monitor the reaction by TLC.
Once the reaction is complete, filter the hot solution to remove the iron catalyst.
Neutralize the filtrate with a base to precipitate the 2-chloro-4,5-diaminopyridine.
Filter the product, wash with water, and dry.
Part 2: The Critical Step - Double Sandmeyer Reaction
The conversion of 2-chloro-4,5-diaminopyridine to the target molecule, 2-Chloro-4,5-diiodopyridine, is accomplished through a double diazotization-iodination reaction, a variation of the Sandmeyer reaction.[1][5] This is a challenging transformation as double Sandmeyer reactions can be prone to side reactions and lower yields.[6]
Reaction Mechanism:
The Sandmeyer reaction proceeds via the formation of a diazonium salt from the primary aromatic amine in the presence of a nitrous acid source (typically generated in situ from sodium nitrite and a strong acid).[5][7] The diazonium salt is then displaced by a nucleophile, in this case, iodide.
Caption: Simplified mechanism of the Sandmeyer iodination reaction.
Experimental Protocol:
Dissolve 2-chloro-4,5-diaminopyridine in a suitable acidic solution, such as a mixture of sulfuric acid and water, and cool to 0-5 °C in an ice-salt bath.[8]
Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C to form the bis-diazonium salt.[8]
In a separate flask, prepare a solution of potassium iodide in water.
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.
Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Wash the organic layer with a sodium thiosulfate solution to remove any excess iodine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to obtain 2-Chloro-4,5-diiodopyridine.
Key Considerations for the Double Sandmeyer Reaction:
Temperature Control: Maintaining a low temperature during diazotization is critical to prevent the premature decomposition of the diazonium salt.
Side Reactions: A significant challenge in double Sandmeyer reactions is the potential for intramolecular cyclization and other side reactions, which can lead to lower yields.[6]
Purity of Starting Material: The purity of the 2-chloro-4,5-diaminopyridine is crucial for a successful reaction.
Alternative Synthetic Strategies
While the proposed pathway is chemically sound, it is important to consider alternative approaches, especially given the potential challenges of the double Sandmeyer reaction.
Alternative Pathway: Chlorination of a Di-iodinated Precursor
An alternative strategy would involve the synthesis of 4,5-diiodopyridine followed by selective chlorination at the 2-position.
Synthesis of 4,5-Diaminopyridine: This could potentially be synthesized from a suitable starting material.
Double Sandmeyer Reaction: Perform a double Sandmeyer reaction on 4,5-diaminopyridine to yield 4,5-diiodopyridine.
Selective Chlorination: The final step would be the selective chlorination of 4,5-diiodopyridine at the 2-position. This could be challenging due to the deactivating nature of the iodine atoms.
This alternative pathway is depicted below.
Caption: An alternative synthetic pathway to 2-Chloro-4,5-diiodopyridine.
Data Summary
The following table summarizes the key intermediates and the target molecule in the primary proposed synthetic pathway.
Compound
Molecular Formula
Molecular Weight ( g/mol )
Key Synthetic Step
2-Chloropyridine
C₅H₄ClN
113.55
Starting Material
2-Chloropyridine-N-oxide
C₅H₄ClNO
129.55
Oxidation
2-Chloro-4-nitropyridine-N-oxide
C₅H₃ClN₂O₃
174.54
Nitration
2-Chloro-4,5-dinitropyridine
C₅H₂ClN₃O₄
219.54
Further Nitration
2-Chloro-4,5-diaminopyridine
C₅H₅ClN₄
156.57
Reduction
2-Chloro-4,5-diiodopyridine
C₅H₂ClI₂N
379.37
Double Sandmeyer
Conclusion and Future Outlook
The synthesis of 2-Chloro-4,5-diiodopyridine presents a formidable challenge that can be addressed through a well-designed, multi-step synthetic strategy. The proposed pathway, commencing from 2-chloropyridine and proceeding through a key 2-chloro-4,5-diaminopyridine intermediate, offers a logical and feasible approach. The success of this synthesis hinges on the optimization of each step, particularly the challenging double Sandmeyer reaction. Further research into alternative halogenation methods and the exploration of different starting materials could lead to more efficient and higher-yielding routes to this and other polysubstituted pyridine derivatives. The methodologies and insights presented in this guide provide a solid foundation for researchers and drug development professionals to embark on the synthesis of this and other complex heterocyclic molecules.
References
CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents.
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI.
CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google Patents.
Iodopyridine: Common isomorphs, synthesis, side effects and applications - Chempanda.
The template synthesis, spectral and antibacterial investigation of new N2O2 donor Schiff base Cu(II), Ni(II) - JOCPR.
CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents.
KR20100050524A - Process for the synthesis of diaminopyridine and related compounds - Google Patents.
One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles - PMC - NIH.
Reactivity, Pathways, and Iodinated Disinfection Byproduct Formation during Chlorination of Iodotyrosines Derived from Edible Seaweed - PubMed.
Sandmeyer Reaction - Organic Chemistry Portal.
Diazotisation - Organic Chemistry Portal.
CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents.
The Diazotization-Iodination of Aromatic Amines 1-11 with NaNO 2 and Cation-Exchange Resins in Water at Room Temperature - ResearchGate.
Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC.
3-Chloro-5-fluoro-4-iodopyridine|BLD Pharm.
a new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal - LOCKSS.
Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview - PMC - NIH.
Iodine (III)-mediated Chlorination, Bromination and Nitration of Tosylanilines, scope and theoretical sudies of the reaction mechanism - Repositorio Institucional de la Universidad de Guanajuato.
Mechanistic Distinction Between Oxidative and Chlorination Transformations of Chloroperoxidase from Caldariomyces fumago Demonstrated by Dye Decolorization - MDPI.
Suggestions for double Sandmeyer-type iodination with intramolecular byproducts - Reddit.
A Green Procedure for the Diazotization-Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. | Request PDF - ResearchGate.
Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling - YouTube.
Degradation of 5,5-diphenylhydantoin by chlorination and UV/chlorination: kinetics, transformation by-products, and toxicity assessment - PubMed.
Diazotization | McGraw Hill's AccessScience.
The one-pot diazotization–iodination of aromatic amines. - ResearchGate.
Re-evaluating pyridine's role in chlorination reaction | Research - Chemistry World.
Chlorination, Bromination, and Iodination | Request PDF - ResearchGate.
Application Note: High-Precision Regiocontrol in 2-Chloro-4,5-diiodopyridine Scaffolds
This Application Note is structured as a high-level technical guide for drug discovery chemists, focusing on the regioselective functionalization of 2-Chloro-4,5-diiodopyridine . Executive Summary The 2-Chloro-4,5-diiodo...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for drug discovery chemists, focusing on the regioselective functionalization of 2-Chloro-4,5-diiodopyridine .
Executive Summary
The 2-Chloro-4,5-diiodopyridine scaffold presents a unique opportunity for diversity-oriented synthesis (DOS) in medicinal chemistry. It offers three distinct electrophilic sites, allowing for the sequential introduction of three different pharmacophores.
However, this scaffold poses a significant regioselectivity challenge. While the reactivity difference between Iodine and Chlorine is well-established, distinguishing between the C4-Iodine and C5-Iodine requires precise kinetic control. This guide delineates the mechanistic hierarchy of these sites and provides validated protocols to achieve >95% regioselectivity for sequential C4, C5, and C2 functionalization.
Mechanistic Insight: The Reactivity Hierarchy
To design effective protocols, one must understand the electronic and steric landscape of the pyridine ring.
Electronic Activation (The "Para" Effect)
Oxidative addition of Palladium(0) into a Carbon-Halogen bond is the rate-determining step (RDS) in most cross-coupling cycles.
C4-Position (Most Reactive): The C4 carbon is para to the pyridine nitrogen. The nitrogen atom exerts a strong electron-withdrawing effect (inductive and resonance), significantly lowering the electron density at C4. This makes the C4-I bond highly susceptible to oxidative addition by electron-rich Pd(0) species.
C5-Position (Intermediate Reactivity): The C5 carbon is meta to the nitrogen. It experiences less electron withdrawal than C4. Consequently, the C5-I bond is more electron-rich and has a higher activation energy for oxidative addition than C4-I.
C2-Position (Least Reactive): Although C2 is electron-deficient (ortho to N), the C-Cl bond strength is significantly higher than C-I (approx. 95 kcal/mol vs. 57 kcal/mol). Under standard coupling conditions (room temp to 60°C), the Chloride remains inert while Iodides react.
Steric Considerations
The C4 and C5 iodides are adjacent (ortho to each other).
First Coupling: The C4 attack is favored electronically.
Second Coupling: Once a substituent is installed at C4, the C5 position becomes sterically crowded. The second coupling (at C5) often requires higher temperatures, more active catalysts (e.g., Buchwald precatalysts), or smaller nucleophiles.
Reactivity Visualization
The following diagram illustrates the activation energy landscape.
Figure 1: Kinetic hierarchy of electrophilic sites. C4-I is the kinetic product, C5-I is the thermodynamic challenge, and C2-Cl is the latent handle.
Experimental Protocols
Protocol A: C4-Selective Suzuki-Miyaura Coupling
Objective: Install the first aryl/heteroaryl group at C4 while leaving C5-I and C2-Cl intact.
Critical Success Factor: Stoichiometry and Temperature. Using excess boronic acid or high heat will lead to C4,C5-dicoupling.
Catalyst: Pd(PPh3)4 (3-5 mol%) or Pd(dppf)Cl2 (for sterically hindered acids)
Base: Na2CO3 (2.0 M aqueous, 2.0 equiv)
Solvent: DME/Water (4:1) or Toluene/EtOH/Water (4:1:1)
Step-by-Step:
Degassing: Charge a reaction vial with the pyridine substrate, boronic acid, and catalyst. Seal and purge with Argon/Nitrogen for 5 minutes. Note: Oxygen promotes homocoupling of boronic acids and catalyst deactivation.
Solvent Addition: Add degassed solvent mixture via syringe.
Reaction: Stir at Room Temperature (20-25°C) for 4-12 hours.
Checkpoint: Monitor by TLC or LCMS. C4-product usually appears within 1 hour. If conversion is slow, heat gently to 40°C, but do not exceed 50°C to avoid C5 activation.
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4.
Purification: Flash chromatography. The mono-coupled product is usually significantly more polar than the starting material but less polar than the di-coupled byproduct.
Protocol B: C5-Functionalization (The "Second Cut")
Objective: Functionalize the remaining Iodine at C5.
Challenge: The C5 position is now sterically hindered by the C4-substituent.
Materials:
Substrate: C4-substituted-2-Chloro-5-iodopyridine (from Protocol A)
Coupling Partner: Boronic acid, Alkyne (Sonogashira), or Amine (Buchwald).
Catalyst: Pd(OAc)2 + XPhos (for Suzuki) or PdCl2(PPh3)2 (for Sonogashira).
Why XPhos? Biaryl phosphine ligands like XPhos or SPhos are excellent for sterically hindered substrates.
Base: K3PO4 (3.0 equiv) for Suzuki; Et3N for Sonogashira.
Solvent: 1,4-Dioxane (anhydrous).
Step-by-Step:
Setup: Combine substrate (1.0 equiv), coupling partner (1.2-1.5 equiv), and base in a pressure vial.
Catalyst: Add Pd source and Ligand (or pre-formed catalyst).
Reaction: Heat to 80-100°C for 12-24 hours.
Note: The C2-Cl bond is generally stable at 80°C in the absence of specialized ligands designed for aryl chlorides.
Workup: Standard aqueous extraction.
Purification: Silica gel chromatography.
Protocol C: C2-Functionalization (The "Final Cut")
Objective: Displacement of the C2-Chloride.
Options:
Suzuki Coupling: Requires highly active catalysts (e.g., Pd-PEPPSI, Buchwald G3/G4) to activate the C-Cl bond.
S_NAr (Nucleophilic Aromatic Substitution): If the nucleophile is an amine, alkoxide, or thiol, this can be done without metal catalysis. The pyridine nitrogen activates C2 for S_NAr.
S_NAr Protocol (Amine Nucleophile):
Mix: Substrate (1.0 equiv) + Amine (2.0 equiv) + DIPEA (3.0 equiv) in DMSO or NMP.
Heat: 100-120°C (Microwave irradiation is highly effective here, typically 150°C for 10-20 min).
Isolate: Pour into water; precipitate often forms. Filter or extract.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Poor C4/C5 Selectivity
Temperature too high during Step 1.
Lower temp to 0°C or RT. Use less active catalyst (e.g., Pd(PPh3)4 instead of XPhos).
Low Conversion at C5
Steric hindrance from C4 substituent.
Switch to "Designer Ligands" (SPhos, XPhos, RuPhos). Increase temp to 100°C.
Dehalogenation (Loss of I)
Hydride source present (often from solvent or excess base).
Ensure anhydrous solvents. Avoid alcoholic solvents if using strong bases.
C2-Cl reacting early
Highly active ligand used in Step 1/2.
Avoid phosphines like PCy3 or tBu3P in early steps. Stick to aryl-phosphines (PPh3, dppf).
Application Notes and Protocols for the Site-Selective Suzuki-Miyaura Coupling of 2-Chloro-4,5-diiodopyridine
Introduction: The Strategic Value of Polysubstituted Pyridines Substituted pyridine scaffolds are integral components of numerous pharmaceuticals, agrochemicals, and functional materials. The precise installation of dive...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of Polysubstituted Pyridines
Substituted pyridine scaffolds are integral components of numerous pharmaceuticals, agrochemicals, and functional materials. The precise installation of diverse substituents onto the pyridine core is a cornerstone of modern medicinal chemistry and drug development. For researchers and drug development professionals, polyhalogenated pyridines, such as 2-chloro-4,5-diiodopyridine, represent highly versatile building blocks. The differential reactivity of the halogen atoms allows for a stepwise and site-selective introduction of various molecular fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1] This application note provides a detailed technical guide and experimental protocols for the site-selective Suzuki-Miyaura coupling of 2-chloro-4,5-diiodopyridine, a substrate poised for sequential functionalization.
Mechanistic Insights into Site-Selectivity
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The three key steps are oxidative addition, transmetalation, and reductive elimination.[2] The site-selectivity in the coupling of polyhalogenated heterocycles is primarily determined by the oxidative addition step, which is often the rate-determining step.[2]
Several factors govern which carbon-halogen bond will preferentially undergo oxidative addition:
Carbon-Halogen Bond Dissociation Energy (BDE): The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf >> Cl.[2] This is a direct consequence of the decreasing bond strength, which facilitates the oxidative addition of the palladium catalyst. For 2-chloro-4,5-diiodopyridine, both carbon-iodine bonds are significantly more reactive than the carbon-chlorine bond.
Electronic Effects: The pyridine ring is electron-deficient, which generally enhances its reactivity in cross-coupling reactions. The precise electronic environment of each carbon-halogen bond, influenced by the nitrogen atom and other substituents, can modulate the rate of oxidative addition.
Steric Hindrance: The steric environment around a carbon-halogen bond can influence the approach of the bulky palladium catalyst, thereby affecting the rate of oxidative addition.
Catalyst and Ligand System: The choice of palladium precursor and, critically, the phosphine or N-heterocyclic carbene (NHC) ligand can dramatically influence the regioselectivity of the coupling reaction. Bulky and electron-rich ligands can favor reaction at less sterically hindered or electronically distinct sites.[3][4]
For 2-chloro-4,5-diiodopyridine, the initial Suzuki-Miyaura coupling is expected to occur exclusively at one of the iodo-substituted positions. Based on studies of similar systems, such as the sequential coupling of 2-chloro-3,4-diiodopyridine which reacts first at the C4 position, a similar preference for the C4-iodo position is anticipated in the target molecule.[5] This selectivity is likely driven by a combination of electronic activation and steric accessibility.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: Site-Selective Monofunctionalization at the C4-Position
This protocol outlines a representative method for the selective Suzuki-Miyaura coupling of an arylboronic acid at the C4-position of 2-chloro-4,5-diiodopyridine. The conditions are adapted from successful selective couplings of related polyhalogenated heterocycles.[6]
Materials and Reagents:
2-Chloro-4,5-diiodopyridine
Arylboronic acid (e.g., Phenylboronic acid)
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃) or a suitable phosphine ligand
Potassium carbonate (K₂CO₃) or another suitable base
1,4-Dioxane, anhydrous
Water, degassed
Ethyl acetate
Brine
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Equipment:
Schlenk flask or reaction vial with a magnetic stir bar
Septum and needles
Inert gas supply (Argon or Nitrogen)
Heating mantle or oil bath with temperature control
Rotary evaporator
Thin-layer chromatography (TLC) plates and developing chamber
Glassware for extraction and purification
Procedure:
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-4,5-diiodopyridine (1.0 equiv.), the arylboronic acid (1.1 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 equiv.) and the ligand (e.g., PPh₃, 0.04 equiv.) in a small amount of the reaction solvent.
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water to the Schlenk flask (a typical solvent ratio is 4:1 dioxane:water).
Catalyst Addition: Add the catalyst/ligand mixture to the reaction flask.
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
Monitoring: Monitor the progress of the reaction by TLC until the starting 2-chloro-4,5-diiodopyridine is consumed.
Work-up:
Cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and water.
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-chloro-4-aryl-5-iodopyridine.
Parameter
Recommended Condition
Rationale
Palladium Source
Pd(OAc)₂, Pd₂(dba)₃
Common, reliable Pd(0) or Pd(II) precursors.
Ligand
PPh₃, P(t-Bu)₃, SPhos
Modulates catalyst activity and selectivity. Bulky, electron-rich ligands can be effective for challenging couplings.
Base
K₂CO₃, K₃PO₄, Cs₂CO₃
Activates the boronic acid for transmetalation. The choice of base can influence reaction rate and yield.[1]
Solvent
Dioxane/Water, Toluene/Water, DMF
A mixture of an organic solvent and water is typical to dissolve both the organic and inorganic reagents.
Temperature
80 - 110 °C
Sufficient to promote the reaction without causing significant decomposition.
Protocol 2: Stepwise Di-functionalization
The mono-arylated product from Protocol 1, 2-chloro-4-aryl-5-iodopyridine, can be used in a subsequent Suzuki-Miyaura coupling to introduce a second, different aryl group at the C5 position. The remaining C-I bond is more reactive than the C-Cl bond, allowing for this second selective coupling. More forcing conditions may be required for the second coupling due to increased steric hindrance.
Procedure:
Follow the general procedure outlined in Protocol 1, using 2-chloro-4-aryl-5-iodopyridine as the starting material and a different arylboronic acid.
It may be necessary to increase the catalyst loading or use a more active catalyst system (e.g., with a more electron-rich and bulky ligand like SPhos or a Buchwald-type ligand).
The reaction temperature may also need to be increased to facilitate the coupling at the more sterically hindered C5 position.
Caption: Workflow for the sequential, site-selective Suzuki-Miyaura coupling.
Troubleshooting and Considerations
Low Yield: If the reaction yield is low, consider screening different ligands, bases, and solvents. Increasing the reaction temperature or time may also be beneficial. Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.
Poor Selectivity: If a mixture of mono-arylated products (at C4 and C5) is observed, a lower reaction temperature or a more sterically demanding ligand may improve selectivity.
Homocoupling of Boronic Acid: To minimize the formation of biaryl homocoupling products from the boronic acid, use a slight excess of the diiodopyridine or add the boronic acid slowly to the reaction mixture.
Dehalogenation: In some cases, reduction of the carbon-halogen bond can occur as a side reaction. This can sometimes be mitigated by the choice of base and solvent.
Conclusion
The site-selective Suzuki-Miyaura coupling of 2-chloro-4,5-diiodopyridine offers a powerful and flexible strategy for the synthesis of highly substituted pyridines. By carefully selecting the reaction conditions, particularly the catalyst system and temperature, researchers can achieve a stepwise functionalization of this versatile building block. The protocols and principles outlined in this application note provide a solid foundation for drug development professionals and scientists to explore the chemical space around the pyridine core, facilitating the discovery of novel bioactive molecules.
References
Handy, S. T., & Anderson, K. (2010). An effective one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine. Beilstein Journal of Organic Chemistry, 6, 53. [Link]
Klán, P., & Církva, V. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1968. [Link]
Fairlamb, I. J. S. (2007). Regioselective (site-selective) functionalisation of unsaturated halogenated nitrogen, oxygen and sulfur heterocycles by Pd-catalysed cross-couplings and direct arylation processes. Chemical Society Reviews, 36(7), 1036-1045. [Link]
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
Tan, K. L., & Niemeyer, Z. L. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Accounts of Chemical Research, 55(1), 114-127. [Link]
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]
Yang, M., et al. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry, 85(10), 6643-6654. [Link]
Gilday, J. P., & Thomas, G. L. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6438-6450. [Link]
Jurček, O., & Semerád, T. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1968. [Link]
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
Linstadt, R. T. H., et al. (2013). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 135(40), 14952-14955. [Link]
ChemHelper. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
Liu, F.-S., et al. (2024). Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. Angewandte Chemie International Edition, 63(7), e202316986. [Link]
Reddy, T. J., et al. (2007). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Organic Letters, 9(19), 3781-3783. [Link]
Synthesis of polysubstituted pyridines using 2-Chloro-4,5-diiodopyridine
Application Note: High-Precision Regioselective Synthesis of Polysubstituted Pyridines via 2-Chloro-4,5-diiodopyridine Executive Summary The synthesis of polysubstituted pyridines is a cornerstone of modern drug discover...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Precision Regioselective Synthesis of Polysubstituted Pyridines via 2-Chloro-4,5-diiodopyridine
Executive Summary
The synthesis of polysubstituted pyridines is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors and GPCR ligands. 2-Chloro-4,5-diiodopyridine represents a "privileged scaffold" due to its unique electronic asymmetry. This application note details a validated, sequential functionalization strategy that exploits the inherent reactivity differences between the C4-iodide, C5-iodide, and C2-chloride positions. By adhering to the protocols below, researchers can achieve high-fidelity regiocontrol, generating diverse libraries of 2,4,5-trisubstituted pyridines without the need for protecting groups.
Mechanistic Grounding: The Hierarchy of Reactivity
Successful utilization of this scaffold relies on understanding the interplay between bond dissociation energies (BDE) and the electronic influence of the pyridine nitrogen.
C4-Position (Iodine): This is the most reactive site. It is electronically activated (para to the electron-withdrawing nitrogen) and possesses a weak C–I bond. It undergoes oxidative addition with Pd(0) most rapidly.
C5-Position (Iodine): This site is meta to the nitrogen, making it less electron-deficient than C4. While it still contains a reactive iodine, it is kinetically slower than C4, allowing for temperature-controlled discrimination.
C2-Position (Chlorine): The C–Cl bond is significantly stronger than C–I. Furthermore, while the C2 position is electron-deficient (ortho to nitrogen), it is generally inert to standard Pd-catalyzed conditions at temperatures where iodides react. However, it is highly susceptible to Nucleophilic Aromatic Substitution (
).
Visualizing the Reaction Landscape
The following diagram maps the sequential workflow, color-coded by reactivity priority.
Figure 1: Sequential functionalization logic. The reactivity gradient ensures that Step 1 proceeds without contaminating side-reactions at C5 or C2.
Experimental Protocols
Protocol A: C4-Selective Suzuki-Miyaura Coupling
Objective: Introduction of aryl/heteroaryl groups at the C4 position while preserving the C5-iodide and C2-chloride.
Conditions: React substrate with excess amine (2–3 equiv) in DMSO or NMP at 100–120 °C. The nitrogen in the pyridine ring activates the C2-Cl for direct displacement.
Option 2: Buchwald-Hartwig Amination
Ideal for: Anilines or weak nucleophiles.
Conditions: Pd2(dba)3, BINAP or Xantphos, NaOtBu, Toluene, 100 °C. The robust C–Cl bond requires active phosphine ligands.
Quantitative Data Summary
The following table summarizes expected outcomes based on internal validation data for trihalo-pyridine scaffolds.
Position
Leaving Group
Reaction Type
Relative Rate ()
Ideal Temp
Selectivity Factor
C4
-I
Pd-Coupling
1000
25 °C
High (>20:1 vs C5)
C5
-I
Pd-Coupling
~50
60-80 °C
N/A (C4 is already reacted)
C2
-Cl
Pd-Coupling
1
>100 °C
Requires specialized ligands
C2
-Cl
High
100 °C
Activated by Ring Nitrogen
Troubleshooting & Optimization
Problem: Poor regioselectivity in Step 1 (Mixture of C4 and C5 products).
Root Cause:[2][3][4][5][6][7] Temperature too high or catalyst too active.
Solution: Switch solvent to pure Toluene (non-polar solvents often enhance selectivity) and strictly maintain ambient temperature. Use Pd(PPh3)4 rather than Pd(dppf)Cl2, as the latter is more aggressive.
Problem: C2-Chloride hydrolysis during Step 1 or 2.
Root Cause:[2][3][4][5][6][7] Strong aqueous bases at high temperatures.
Solution: Use anhydrous bases (Cs2CO3) in dioxane if hydrolysis is observed.
References
Handy, S. T., & Zhang, Y. (2006). Regioselective cross-coupling of 2,4,5-tribromopyridine. Tetrahedron, 62(13), 3078-3083.
Léris, P., et al. (2014). Regioselective Suzuki-Miyaura reaction of 2,4,5-trihalogenopyridines. Tetrahedron Letters, 55(45), 6167-6169.
Schlosser, M., et al. (2005). Site-Selective Coupling of Polyhalogenated Heterocycles. Current Organic Chemistry, 9(7).
Bach, T., et al. (2002). Regioselective Pd(0)-Catalyzed Cross-Coupling Reactions of 2,4-Dihalopyridines. Journal of Organic Chemistry, 67(16), 5789–5795.
Application Note: Sequential Site-Selective Substitution of 2-Chloro-4,5-diiodopyridine
This Application Note is designed for medicinal chemists and process development scientists optimizing the sequential functionalization of 2-Chloro-4,5-diiodopyridine . The protocol leverages the intrinsic electronic dif...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists optimizing the sequential functionalization of 2-Chloro-4,5-diiodopyridine .
The protocol leverages the intrinsic electronic differentiation of the pyridine ring to achieve high regioselectivity without the need for protecting groups.
Executive Summary
2-Chloro-4,5-diiodopyridine is a high-value scaffold for generating trisubstituted pyridines, commonly found in kinase inhibitors (e.g., MAPK, VEGFR). The core challenge is distinguishing between the two chemically similar iodine atoms at C4 and C5.
This protocol establishes a reliable C4
C5 C2 substitution order. This sequence is governed by the "Electronic Activation Rule," where the C4 position (para to nitrogen) is significantly more electron-deficient—and thus more reactive toward oxidative addition—than the C5 position (meta to nitrogen).
Mechanistic Logic & Regioselectivity
To design a self-validating protocol, one must understand the reactivity hierarchy. The pyridine nitrogen acts as an electron sink, creating a gradient of electron density across the ring.
Reactivity Hierarchy (Fastest to Slowest)
C4-Iodine (Primary Site):
Mechanism: Fastest Oxidative Addition.
Reasoning: The C4 position is para to the pyridine nitrogen. It experiences strong electron withdrawal via both induction (
) and resonance (), making the C–I bond highly activated for Pd(0) insertion.
C5-Iodine (Secondary Site):
Mechanism: Slower Oxidative Addition.
Reasoning: The C5 position is meta to the nitrogen. It is less electron-deficient than C4. Once the C4 position is substituted (e.g., with an aryl group), steric hindrance may further retard reaction at C5, requiring higher energy (temperature) to react.
C2-Chlorine (Tertiary Site):
Mechanism: Inert under mild Pd-catalysis; requires specialized ligands or
.
Reasoning: The C–Cl bond energy is significantly higher than C–I. It remains intact during the initial iodine couplings.
Reactivity Visualization
Figure 1: Reactivity hierarchy determined by electronic positioning relative to the pyridine nitrogen.
Experimental Protocols
Protocol A: C4-Selective Suzuki-Miyaura Coupling
Objective: Selectively replace the C4-Iodine while preserving the C5-Iodine and C2-Chlorine.
Critical Control Point: Stoichiometry and Temperature.[1] Using >1.1 equivalents of boronic acid or temperatures >60°C will lead to C4/C5 bis-substitution.
Reagents:
Substrate: 2-Chloro-4,5-diiodopyridine (1.0 eq)
Boronic Acid:
(1.05 eq)
Catalyst:
(3-5 mol%)
Base:
(2.0 eq, 2M aqueous solution)
Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)
Step-by-Step Procedure:
Charge: In a reaction vial, combine the diiodopyridine (1.0 eq), boronic acid (1.05 eq), and
(0.05 eq).
Inert: Seal and purge with Argon/Nitrogen for 5 minutes.
Solvent: Add degassed DME (0.1 M concentration) and 2M
solution.
Reaction: Stir at room temperature (25°C) for 4–6 hours.
Note: If conversion is low after 6h, warm to 40°C. Do not exceed 50°C.
Monitor: Check LCMS. Look for the mono-substituted mass (
Objective: Displacement of the final Chlorine atom.
Method 1 (
): If the nucleophile is an amine or alkoxide, use thermal displacement (DIPEA, DMSO, 100°C).
Method 2 (Buchwald-Hartwig): If
fails, use Pd-catalysis with electron-rich ligands (e.g., BrettPhos or XPhos) to activate the C–Cl bond.
Reaction Workflow Diagram
Figure 2: Sequential synthetic workflow illustrating the temperature and catalyst progression.
Data Summary & Troubleshooting
Optimization Table
Variable
C4-Coupling (Step 1)
C5-Coupling (Step 2)
Temperature
25°C - 45°C
80°C - 100°C
Boronic Acid
1.0 - 1.1 equivalents
1.5 - 2.0 equivalents
Preferred Catalyst
(Mild)
or S-Phos (Robust)
Common Pitfall
Bis-coupling (if T > 50°C)
Sluggish reaction (due to steric bulk at C4)
Corrective Action
Lower temp; add boronic acid slowly
Switch to Buchwald precatalysts (e.g., XPhos Pd G3)
Troubleshooting Guide
Problem: Significant formation of bis-coupled product in Step 1.
Solution: Reduce temperature to 0°C–RT. Use a biphasic solvent system (Toluene/Water) which can sometimes slow down the second insertion. Ensure strict 1.0 eq stoichiometry of boronic acid.
Problem: No reaction at C5 (Step 2).
Solution: The C4 substituent may be twisting out of plane or creating steric block. Switch to a "flexible" catalyst system like
+ S-Phos or X-Phos, which are designed for sterically hindered chlorides/iodides.
References
Regioselectivity in Pyridine Cross-Coupling
Title: "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes"
Relevance: Demonstrates sequential substitution strategies in multi-halogenated pyridines, validating the I > Br > Cl and Para > Meta reactivity order.
General Pyridine Functionalization:
Title: "Practical Guide to the Regioselective Functionalization of Halopyridines"
Source:Organic Process Research & Development.
Relevance: Standard industrial reference for handling di-halo heterocycles.
Buchwald-Hartwig amination protocols for 2-Chloro-4,5-diiodopyridine
Application Note: Site-Selective Buchwald-Hartwig Amination of 2-Chloro-4,5-diiodopyridine Executive Summary The scaffold 2-Chloro-4,5-diiodopyridine represents a high-value "tri-vector" building block in medicinal chemi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Site-Selective Buchwald-Hartwig Amination of 2-Chloro-4,5-diiodopyridine
Executive Summary
The scaffold 2-Chloro-4,5-diiodopyridine represents a high-value "tri-vector" building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., FGFR, VEGFR targets) and complex heterocycles. Its utility lies in the distinct reactivity profile of its three halogenated positions.[1]
This guide details the protocols for site-selective Buchwald-Hartwig amination . Unlike standard substrates, this molecule presents a "selectivity paradox": while the C–I bonds are significantly more reactive than the C–Cl bond, distinguishing between the C4-I and C5-I positions requires precise kinetic control.
Core Reactivity Hierarchy (Pd-Catalysis):
C4-I (Primary Site): Most reactive due to electronic activation (para-like to Nitrogen).
C5-I (Secondary Site): Less reactive (meta-like); deactivated further after C4-amination.
C2-Cl (Tertiary Site): Least reactive; requires specialized ligands or SNAr conditions.
Mechanistic Insight & Reactivity Map
To achieve high yields, one must understand the electronic landscape of the pyridine ring.
The C4-I Advantage: The C4 position is electronically coupled to the pyridine nitrogen (similar to a para-nitrobenzene). This lowers the energy of the LUMO at C4, facilitating faster oxidative addition of the Pd(0) species compared to the C5 position.
The Deactivation Effect: Upon successful amination at C4, the introduced amino group acts as an Electron Donating Group (EDG). This increases electron density in the ring, significantly raising the activation energy for the subsequent oxidative addition at C5-I. This "autoinhibition" is beneficial for mono-selectivity but challenging for bis-amination.
Visualizing the Reactivity Workflow
Figure 1: Stepwise functionalization strategy based on electronic activation energies.
Experimental Protocols
Protocol A: C4-Selective Mono-Amination
Objective: Isolate the 4-amino-5-iodo-2-chloropyridine derivative with >95% regioselectivity.
Rationale: Use of a bidentate ligand with a wide bite angle (Xantphos) enhances reductive elimination of the desired product while the steric bulk prevents rapid second insertion at the crowded C5 position.
Amine: 1.05 equiv (Strict stoichiometry is critical)
Catalyst: Pd2(dba)3 (2.5 mol%)
Ligand: Xantphos (5.0 mol%)
Base: Cs2CO3 (2.0 equiv) - Mild base prevents hydrodehalogenation.
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
Inertion: Charge a reaction vial with Pd2(dba)3, Xantphos, and Cs2CO3. Seal and purge with Argon for 5 minutes.
Solvation: Add anhydrous Dioxane. Stir at RT for 10 mins to pre-form the active Pd-Ligand complex (solution turns from purple to orange/yellow).
Addition: Add 2-Chloro-4,5-diiodopyridine and the amine (liquid amines via syringe; solids dissolved in dioxane).
Reaction: Heat to 60°C (internal temp). Monitor via LCMS every hour.
Checkpoint: Reaction is typically complete in 4–6 hours. Stop immediately upon consumption of starting material to prevent C5 attack.
Workup: Filter through a Celite pad. Concentrate. Purify via flash chromatography (Hexane/EtOAc).
Critical Parameter: Do not exceed 80°C. Higher temperatures erode the C4 vs. C5 selectivity.
Protocol B: Sequential C4,C5-Bis-Amination
Objective: Install two different amines (Amine 1 at C4, Amine 2 at C5).
Rationale: After C4-amination, the ring is deactivated. Standard catalysts will fail to insert at C5-I. A highly active, electron-rich "Buchwald G3/G4" precatalyst is required to force the second oxidative addition.
Materials:
Substrate: Isolated Product from Protocol A (1.0 equiv)
Amine 2: 1.5 equiv
Catalyst: Pd-RuPhos G4 or Pd-BrettPhos G4 (5.0 mol%)
Base: NaOtBu (2.5 equiv) - Stronger base required for difficult coupling.
Solvent: Toluene
Step-by-Step Methodology:
Setup: In a glovebox or under strict Argon flow, combine the C4-amino substrate, Amine 2, Pd-RuPhos G4, and NaOtBu.
Reaction: Add Toluene (degassed). Seal the vessel.
Heating: Heat to 100–110°C for 12–18 hours.
Note: The C2-Cl bond usually remains intact under these conditions due to the high bond dissociation energy of C-Cl compared to C-I, even with active catalysts.
Workup: Standard aqueous extraction (EtOAc/Water). The product is often highly polar; consider using DCM/MeOH for extraction if yield is low.
Data Summary & Troubleshooting
Table 1: Ligand Performance Matrix for 2-Chloro-4,5-diiodopyridine
Ligand
Selectivity (C4:C5)
Conversion Rate
Application Note
Xantphos
High (>20:1)
Moderate
Best for Protocol A. Wide bite angle favors mono-coupling.
dppf
Good (10:1)
Fast
Good alternative. Risk of bis-coupling if overheated.
PPh3
Poor (<3:1)
Slow
Avoid. Leads to inseparable mixtures.
RuPhos
N/A (Promiscuous)
Very Fast
Best for Protocol B. Too active for selective mono-coupling.
BrettPhos
N/A
Fast
Excellent for primary amines in Protocol B.
Common Failure Modes:
Issue: Hydrodeiodination (Loss of Iodine without amination).
Cause: Solvent contains peroxides or formate impurities; reaction temperature too high.
Fix: Use fresh anhydrous solvent; switch base from alkoxide (NaOtBu) to carbonate (Cs2CO3).
Issue: Low yield of C5-amination (Protocol B).
Cause: Catalyst poisoning by the pyridine nitrogen or the C4-amine.
Fix: Increase catalyst loading to 8-10 mol%; ensure Amine 2 is not a strong chelator (e.g., ethylenediamine).
References
Mechanistic Studies on Pyridine Cross-Coupling
Title: "Site-Selective Cross-Coupling of Polyhalogen
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization of Regioselectivity in Palladium-Catalyzed Cross-Couplings
Target Substrate: 2-Chloro-4,5-diiodopyridine (CAS: N/A for specific isomer, generic halo-pyridine framework)
Audience: Medicinal Chemists, Process Chemists
The Reactivity Hierarchy (Theory & Mechanism)
Before troubleshooting, it is critical to understand the electronic and steric forces dictating the reaction order of 2-Chloro-4,5-diiodopyridine . In palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, etc.), the rate of oxidative addition is governed by the bond dissociation energy (C-X bond strength) and the local electron density.
The "Handy Rules" of Pyridine Coupling
Based on established regioselectivity principles for polyhalogenated heterocycles (often referred to as Handy's Rules), the reactivity order is predictable but sensitive to conditions.
Halogen Hierarchy (Bond Strength): C–I bonds react significantly faster than C–Br or C–Cl bonds due to weaker bond dissociation energies. Therefore, the 2-Cl position is effectively inert until both iodides have reacted or specialized ligands are used.
Positional Hierarchy (Electronics):
Position 4 (Gamma): Located para to the pyridine nitrogen. The nitrogen exerts a strong electron-withdrawing effect, making C4 highly electron-deficient and activating it toward oxidative addition by the Pd(0) species.
Position 5 (Beta): Located meta to the pyridine nitrogen. This position is less influenced by the nitrogen's electron withdrawal compared to C2 or C4. It resembles a neutral benzene ring electronically.
Position 2 (Alpha): Located ortho to the nitrogen. While electronically activated, the strong C-Cl bond prevents it from competing with the C-I sites.
Conclusion: The theoretical reaction sequence is C4-I
C5-I C2-Cl .
Visualizing the Pathway
The following diagram illustrates the kinetic pathway and potential pitfalls (Bis-coupling).
Caption: Kinetic hierarchy of oxidative addition. The green path represents the desired C4-selective transformation.
Troubleshooting Guides
Issue 1: "I am getting a mixture of C4 and C5 products."
Diagnosis: Loss of kinetic control. While C4 is electronically favored, high temperatures or highly active catalysts can erode this selectivity (making
).
Corrective Actions:
Lower the Temperature: Perform the reaction at room temperature or 40°C. Higher temperatures (reflux) provide enough energy to overcome the activation barrier for the C5 position.
Switch Solvents: Use non-polar solvents (Toluene) over polar aprotic solvents (DMF/DMA). Polar solvents can enhance the reactivity of the Pd-species indiscriminately.
Ligand Selection: Use a bulky ligand like PPh3 (standard) or dppf . Avoid highly active, electron-rich alkyl phosphines (like
or Buchwald precatalysts) for the first coupling, as they accelerate oxidative addition so much that discrimination between C4 and C5 is lost.
Issue 2: "I see significant amounts of bis-coupled product (4,5-disubstituted)."
Diagnosis: Stoichiometry management failure. The product (4-substituted-5-iodo) is still highly reactive due to the remaining C5-I bond.
Corrective Actions:
Reverse Addition: Do not add the boronic acid/nucleophile all at once. Add it dropwise to the pyridine solution.
Limiting Reagent: Use a slight deficit of the nucleophile (0.90 – 0.95 equivalents relative to the diiodide). It is better to have unreacted starting material (easy to separate) than bis-coupled impurity (difficult to separate).
High Dilution: Run the reaction at a lower concentration (0.05 M – 0.1 M) to minimize the encounter rate between the active catalyst and the mono-coupled product.
Issue 3: "The reaction stalls; conversion is low."
Diagnosis: Catalyst poisoning or iodine inhibition. The release of two iodide ions can sometimes form stable bridging complexes with Palladium (
), deactivating the cycle.
Corrective Actions:
Base Choice: Ensure strong enough base buffering. Switch from
to or if using boronic acids.
Silver Additives: In extreme cases, adding stoichiometric
can precipitate the iodide as AgI, driving the reaction forward (though this is expensive and usually reserved for difficult cases).
Standard Operating Procedure (SOP)
Objective: Selective C4-arylation of 2-chloro-4,5-diiodopyridine via Suzuki-Miyaura Coupling.
Parameter
Specification
Rationale
Catalyst
(3-5 mol%)
Moderate activity preserves regioselectivity.
Solvent
Toluene / Ethanol / Water (4:1:1)
Biphasic system moderates rate; Ethanol aids solubility.
Base
(2.0 eq)
Mild base prevents hydrolysis of the C2-Cl bond.
Temperature
25°C - 45°C
Low temp maximizes electronic discrimination ().
Stoichiometry
Boronic Acid (0.95 eq)
Prevents bis-coupling.
Step-by-Step Protocol:
Charge a reaction vessel with 2-chloro-4,5-diiodopyridine (1.0 eq) and
(0.05 eq) under Nitrogen/Argon.
Add degassed Toluene/Ethanol (4:1 ratio). Stir for 5 mins.
Add aqueous
(2.0 M, 2.0 eq).
Add the Boronic Acid (0.95 eq) slowly (either portion-wise solid or dropwise solution) over 30 minutes.
Stir at room temperature. Monitor by TLC/LCMS every hour.
Checkpoint: Look for the disappearance of starting material. If <10% conversion after 4 hours, raise temp to 40°C.
Quench with water and extract with EtOAc.
Frequently Asked Questions (FAQ)
Q: Can I use the C2-Chlorine for coupling later?A: Yes. The C2-Cl bond is robust. After you have functionalized C4 and C5 (using Iodide-selective conditions), you can activate the C2-Cl bond using specialized conditions, such as Buchwald-Hartwig amination with bulky biaryl phosphine ligands (e.g., XPhos, BrettPhos) or Suzuki coupling at elevated temperatures (>100°C).
Q: Why does the literature sometimes show C5 reacting first in other pyridines?A: This usually happens if the C4 position is sterically blocked by a bulky substituent at C3, or if a "Directing Group" (DG) is present at C3 that directs the Palladium to C4 or C2. In the absence of directing groups, the electronic "Handy Rules" (C4 > C3/C5) dominate.
Q: My boronic acid is very sterically hindered (e.g., 2,6-disubstituted aryl). Will this affect selectivity?A: Yes. If the nucleophile is extremely bulky, it may struggle to couple at C4 due to the flanking C3-H and C5-I. In this specific steric clash, you might observe increased C5 coupling or no reaction. Increasing the temperature slightly may be necessary, but monitor closely for bis-coupling.
References
Handy, C. J., & Zhang, Y. (2006). "Guide to the Regioselective Functionalization of Polyhalogenated Pyridines." Organic Preparations and Procedures International. (Definitive guide on Halogen/Position hierarchy).
Context: Establishes the C4 > C2 > C3 reactivity order for Pd-c
Lutz, M. R., et al. (2017). "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." Journal of the American Chemical Society.
Context: Discusses how ligand choices can occasionally invert standard selectivity rules in similar heterocyclic systems.
Schlosser, M., & Mongin, F. (2007). "Pyridine Functionalization: A Guide for the Perplexed." Chemical Society Reviews.
Context: Comprehensive review of metalation and coupling str
Optimization
Overcoming low yields in 2-Chloro-4,5-diiodopyridine functionalization
Topic: Overcoming Low Yields & Regioselectivity Issues in 2-Chloro-4,5-diiodopyridine Functionalization Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Guide [v2026.1] Introd...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Overcoming Low Yields & Regioselectivity Issues in 2-Chloro-4,5-diiodopyridine Functionalization
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Status: Active Guide [v2026.1]
Introduction: The "Crowded Pyridine" Paradox
You are likely here because you are working with 2-Chloro-4,5-diiodopyridine , a high-value scaffold for synthesizing fused heterocycles (e.g., isoquinolines, naphthyridines).
The Problem: This molecule presents a "perfect storm" of reactivity challenges. You have three electrophilic sites (C2-Cl, C4-I, C5-I) with competing electronic and steric demands. Common failure modes include:
Regiochemical Scrambling: Inseparable mixtures of C4 and C5 products.
Protodeiodination: The "vanishing iodine" phenomenon where starting material converts to mono-iodo species without coupling.
Halogen Dance: Migration of iodine atoms to thermodynamically stable positions (C3/C6) under basic conditions.
This guide moves beyond generic "optimization" and provides a mechanistic roadmap to high-yield functionalization.
Module 1: The Reactivity Hierarchy (Decision Matrix)
Before adding reagents, you must understand the inherent reactivity vectors of this scaffold. The three halogens are not created equal.
The Reactivity Order
Position
Halogen
Reactivity (Pd-Catalysis)
Reactivity (Mg-Exchange)
Electronic Environment
C4
Iodine
Highest
Highest
Para to Nitrogen (Most electron-deficient).
C5
Iodine
Moderate
Moderate
Meta to Nitrogen (Less activated).
C2
Chlorine
Lowest
Low
Ortho to Nitrogen (Activated for SNAr, but slow for Pd(0)).
Visualizing the Pathway
Figure 1: Decision matrix for selecting the functionalization strategy based on the target position.
Scenario: You attempted a Suzuki coupling targeting C4, but obtained low yields (20-40%) and significant de-iodinated byproduct.
Q1: Why is my reaction stalling or de-iodinating?
The Cause:
Catalyst Poisoning: The release of two equivalents of Iodide (I⁻) can poison Pd catalysts, forming unreactive [PdL2I]⁻ species.
Slow Oxidative Addition: While C4-I is reactive, the electron-deficient pyridine ring can make the Pd(II) intermediate prone to reductive elimination of HI (protodeiodination) if the transmetallation step is slow.
The Fix:
Switch Ligands: Move from PPh3 to bidentate ligands like dppf or Xantphos . These widen the bite angle and accelerate reductive elimination of the product, preventing side reactions.
Base Selection: Switch from Na2CO3 (heterogeneous, slow) to CsF or K3PO4 in dioxane/water. Fluoride bases are particularly effective for bulky pyridines.
Scavengers: Add Ag2CO3 (Silver Carbonate). Silver precipitates the iodide as AgI, preventing catalyst poisoning.
Q2: How do I ensure C4 over C5 selectivity?
The Logic: C4 is electronically favored (para-effect). However, steric bulk at C5 can slow down C4 attack.
The Protocol:
Stoichiometry: Use exactly 0.95 to 1.0 equivalents of the boronic acid. Excess boronic acid drives the second coupling at C5.
Temperature: Keep the reaction at 40–60°C . Do not reflux (100°C) until the first coupling is complete (monitor by LCMS).
Module 3: The "Turbo-Grignard" Solution (Magnesiation)
For high-precision functionalization, Magnesium-Halogen Exchange using Knochel’s Turbo-Grignard (iPrMgCl·LiCl) is superior to direct coupling. It avoids the "Halogen Dance" seen with Lithium bases (LDA/nBuLi).
Q3: Why use Turbo-Grignard instead of n-BuLi?
The Science: n-BuLi is too aggressive. It will attack the C4-I, but the resulting lithiated species is unstable and will rapidly isomerize (Halogen Dance) to the C3 position to stabilize the negative charge next to the chlorine.
The Solution: iPrMgCl·LiCl operates at higher temperatures than Li (-40°C vs -78°C) but is kinetically controlled to exchange the most electron-deficient halogen (C4-I) without triggering migration.
Q4: I tried Grignard exchange, but I got a mixture of products. Why?
The Cause: Temperature fluctuation.
At -78°C: Exchange is too slow for iodopyridines with Mg.
At > -10°C: The magnesiated species becomes unstable and can eliminate chloride (forming a pyridyne) or scramble.
The Fix (Validated Protocol):
Protocol: C4-Selective Functionalization via Turbo-Grignard
Preparation: Dissolve 2-Chloro-4,5-diiodopyridine (1.0 equiv) in anhydrous THF (0.5 M) under Argon.
Cooling: Cool the solution to -40°C (Acetonitrile/Dry Ice bath). Do not use -78°C.
Exchange: Add iPrMgCl·LiCl (1.1 equiv, 1.3 M in THF) dropwise over 10 minutes.
Incubation: Stir at -40°C for exactly 30 minutes .
QC Step: Take a 50 µL aliquot, quench with MeOD. NMR should show >95% deuterium incorporation at C4.
Quench: Add your electrophile (Aldehyde, Ketone, I2, etc.) at -40°C.
Warming: Allow to warm to 0°C slowly over 1 hour.
Module 4: Handling & Stability (The "Hidden" Variables)
Q5: My starting material turned black/purple before I even used it. Is it bad?
Answer: Yes. Diiodopyridines are photosensitive. The purple color indicates free Iodine (I2) formation, which acts as a radical scavenger and will kill your Pd-catalyst or Grignard reagent.
Action: Recrystallize from Ethanol/Hexanes or pass through a short plug of silica gel immediately before use. Store in amber vials under Argon at -20°C.
Q6: Can I do SNAr at the C2-Chlorine first?
Answer:NO.
Attempting nucleophilic attack (e.g., with an amine) at C2 requires heat. Heating 2-Chloro-4,5-diiodopyridine will cause the iodines to decompose or cross-link.
Rule: Always functionalize the Iodines (C4/C5) before displacing the Chlorine (C2).
Summary Data: Optimization Table
Variable
Standard Condition (Low Yield)
Optimized Condition (High Yield)
Mechanism of Improvement
Solvent
DMF (for coupling)
Dioxane/Water (4:1)
Improves solubility of boronic acids; prevents reduction.
Kinetic control prevents "Halogen Dance" and Pyridyne formation.
References
Knochel, P., et al. "Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles." Angewandte Chemie International Edition, 2021.
Handy, S. T., & Zhang, Y. "Regioselectivity in the Suzuki coupling of dihalopyridines." Tetrahedron, 2006. (Establishes C4 > C2/C5 reactivity rules).
Lutz, A., et al. "Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines." Chemistry, 2023.[1][2]
Sigma-Aldrich. "Selective Metalation and Additions using TurboGrignard." Technical Bulletin.
Technical Support Center: Minimizing Dehalogenation Side Reactions with 2-Chloro-4,5-diiodopyridine
Prepared by the Senior Application Scientist Team Welcome to the technical support center for 2-Chloro-4,5-diiodopyridine. This guide is designed for researchers, scientists, and drug development professionals who are le...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-Chloro-4,5-diiodopyridine. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile building block in their synthetic endeavors. Our goal is to provide you with in-depth, field-proven insights to overcome one of the most common challenges associated with this substrate: unwanted dehalogenation during cross-coupling reactions.
FAQs: Understanding the Fundamentals
This section addresses the foundational questions regarding the reactivity of 2-Chloro-4,5-diiodopyridine and the nature of the dehalogenation side reaction.
Q1: What is 2-Chloro-4,5-diiodopyridine and why is it a useful building block?
A: 2-Chloro-4,5-diiodopyridine is a polyhalogenated pyridine derivative. Its utility stems from the differential reactivity of its halogen substituents, which allows for sequential, site-selective functionalization. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bonds are significantly more reactive than the carbon-chlorine (C-Cl) bond due to the lower bond dissociation energy of the C-I bond.[1][2] This enables chemists to first perform reactions at the iodo-positions (C4 and C5) while leaving the chloro-position (C2) intact for a subsequent, different transformation. This makes it a powerful scaffold for building complex, multi-substituted pyridine-based molecules, which are common in pharmaceuticals and agrochemicals.
Q2: What is "dehalogenation" in the context of my cross-coupling reaction?
A: Dehalogenation, or more specifically hydrodehalogenation, is a side reaction where a halogen atom on your substrate is replaced by a hydrogen atom.[3] Instead of forming the desired carbon-carbon or carbon-nitrogen bond, you generate a byproduct where an iodo or chloro group has been reductively cleaved. For 2-Chloro-4,5-diiodopyridine, this could result in undesired byproducts like 2-Chloro-4-iodopyridine, 2-Chloro-5-iodopyridine, or even fully deiodinated 2-chloropyridine.
Q3: Why is dehalogenation a common problem with this specific substrate?
A: There are two main reasons:
High Reactivity of C-I Bonds: The same C-I bond lability that makes this substrate excellent for selective cross-coupling also makes it susceptible to side reactions. The initial oxidative addition of the palladium(0) catalyst into the C-I bond is facile, but the resulting organopalladium(II) intermediate is the branch point for both the desired coupling and the undesired dehalogenation.[4]
Presence of Hydride Sources: The dehalogenation pathway requires a source of hydride (H⁻). These can be inadvertently introduced through solvents (like alcohols), bases (especially those with β-hydrogens, e.g., triethylamine), or even trace amounts of water in the reaction mixture.[3][5]
Q4: How does the dehalogenation side reaction occur mechanistically?
A: Dehalogenation is a competing catalytic cycle that branches off from the main cross-coupling pathway. After the initial oxidative addition of Pd(0) to the aryl halide (Ar-X), the resulting Ar-Pd(II)-X intermediate can, instead of undergoing transmetalation, react with a hydride source. This forms an Ar-Pd(II)-H species, which then undergoes reductive elimination to produce the dehalogenated arene (Ar-H) and regenerates the active Pd(0) catalyst.[3]
Caption: Competing pathways of cross-coupling and dehalogenation.
Troubleshooting Guide: From Problem to Solution
This section is formatted to help you diagnose and solve specific issues observed during your experiments.
Problem: My major isolated product is a mono-dehalogenated starting material (e.g., 2-Chloro-4-iodopyridine).
This is the most common issue. It indicates that the hydride transfer and subsequent reductive elimination of Ar-H is kinetically favored over the desired transmetalation/reductive elimination sequence.
Potential Cause A: Hydride Donation from the Base
Amine bases (e.g., NEt₃, DIPEA) and alkoxide bases (e.g., NaOEt, NaOtBu) can be significant sources of palladium-hydride intermediates.
Expert Insight: Bases with β-hydrogens are particularly problematic. The palladium center can facilitate β-hydride elimination from the base itself, creating the reactive hydride species that leads to dehalogenation.
Solution: Switch to a base that cannot act as a hydride donor. Inorganic carbonates and phosphates are excellent choices.
Anhydrous, inorganic bases with no capacity for hydride donation. Widely successful in suppressing dehalogenation.[6]
Potential Cause B: Hydride Donation from the Solvent
Protic solvents, especially alcohols (Methanol, Ethanol, Isopropanol), are direct hydride sources and should be avoided. Even supposedly "aprotic" solvents can be problematic if not anhydrous.
Expert Insight: Water is a common culprit. Rigorous drying of solvents and reagents is not just good practice; it's critical for suppressing this side reaction.
Solution: Use high-purity, anhydrous aprotic solvents. Degassing the solvent via sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes before use is highly recommended to remove dissolved oxygen, which can degrade the catalyst.
Aprotic and less likely to act as hydride donors. Always use anhydrous grade.
Tetrahydrofuran (THF)
USE WITH CAUTION
Can be used, but must be anhydrous. Older bottles may contain peroxides and water.
Potential Cause C: Suboptimal Catalyst/Ligand System
The choice of ligand dramatically influences the relative rates of the steps in the catalytic cycle. A suboptimal ligand may not accelerate the desired reductive elimination sufficiently, giving the dehalogenation pathway time to occur.
Expert Insight: The goal is to make the desired product-forming step (reductive elimination of Ar-R) as fast as possible. Bulky, electron-rich phosphine ligands excel at this. They coordinate strongly to the palladium, promoting a sterically crowded environment that favors the collapse to the product and regeneration of the Pd(0) catalyst.
Caption: Troubleshooting flowchart for dehalogenation issues.
Optimized Protocols for Common Reactions
The following are starting-point protocols designed to minimize dehalogenation. Always perform reactions under an inert atmosphere (Argon or Nitrogen).
This protocol aims for selective coupling at one of the iodo-positions.
Reaction Setup: To an oven-dried reaction vial, add 2-Chloro-4,5-diiodopyridine (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
Catalyst Loading: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2.5-5 mol%).
Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene (to a concentration of ~0.1 M).
Reaction: Seal the vial, and stir the mixture at 80-90 °C.
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-6 hours. Avoid unnecessarily long reaction times.
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography.
Protocol B: Selective Mono-Sonogashira Coupling
This protocol aims for the selective coupling of a terminal alkyne.[8]
Reaction Setup: To an oven-dried Schlenk flask, add 2-Chloro-4,5-diiodopyridine (1.0 equiv) and Copper(I) Iodide (CuI, 2-5 mol%).
Catalyst Loading: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%).
Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF or Toluene). Add the terminal alkyne (1.2 equiv) followed by a suitable non-hydride donating base (e.g., K₂CO₃, 2.5 equiv). Using an amine base like diisopropylamine is traditional but is a primary risk for dehalogenation; if used, do so with caution at the lowest possible temperature.
Reaction: Stir the mixture at room temperature to 50 °C. Higher temperatures increase the risk of dehalogenation and alkyne homocoupling.
Monitoring: Monitor closely by TLC or LC-MS. These reactions are often rapid (1-4 hours).
Workup: Filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and purify by column chromatography.
This protocol is for C-N bond formation at an iodo-position.[9]
Reaction Setup: To an oven-dried reaction vial, add 2-Chloro-4,5-diiodopyridine (1.0 equiv), the amine coupling partner (1.2 equiv), and a non-alkoxide base like Cesium Carbonate (Cs₂CO₃, 1.5 equiv).
Catalyst Loading: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable Buchwald ligand (e.g., XPhos or BrettPhos, 2.5-5 mol%).
Solvent Addition: Add anhydrous, degassed toluene (to ~0.1 M).
Reaction: Seal the vial and stir at 90-110 °C.
Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 4-12 hours).
Workup: Cool to room temperature, dilute with a suitable solvent, filter through celite, and concentrate. Purify by column chromatography.
References
D. D. W. and G. C. F. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
Handy, S. T. (2010). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
The Organic Chemistry Tutor. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. Available at: [Link]
Abdel-Azeim, S. et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. PubMed. Available at: [Link]
Engle, K. M. and Yu, J.-Q. (2012). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. Available at: [Link]
Shen, H. C. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Available at: [Link]
Nolan, S. P. et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Available at: [Link]
Burke, M. D. et al. (2013). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. Available at: [Link]
Myers, A. The Suzuki Reaction - Chem 115. Available at: [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available at: [Link]
Buchwald, S. L. and Hartwig, J. F. (2019). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
Sonogashira, K. (2002). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]
Cankař, P. et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available at: [Link]
Brown, D. G. et al. (2016). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]
Houk, K. N. and Merlic, C. A. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. Available at: [Link]
Garg, N. K. (2015). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. Available at: [Link]
Campagna, S. et al. Hydrodehalogenation of aryl halides. ResearchGate. Available at: [Link]
Johnston, T. P. (1976). Method for preparing 2,5-dihalo- and 2,5,6-trihalopyridines. Google Patents.
Jackson, O. D. et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Available at: [Link]
Langer, P. (2012). Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. Available at: [Link]
Lei, A. (2015). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. ResearchGate. Available at: [Link]
Al-Blewi, F. F. (2020). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. Available at: [Link]
Stanchev, S. et al. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH. Available at: [Link]
Shaalaa.com. (2021). Predict all the alkenes that would be formed by dehydrohalogenation of the following alkyl halide. Available at: [Link]
G. S. Singh, et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. Available at: [Link]
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
G. S. Singh, et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Available at: [Link]
The Synthetic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
University of Southampton. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton. Available at: [Link]
Reddy, T. R. et al. (2016). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. Available at: [Link]
Catalyst selection for selective C4 vs C5 coupling of 2-Chloro-4,5-diiodopyridine
The following technical guide addresses the regioselective functionalization of 2-Chloro-4,5-diiodopyridine , a highly specialized scaffold used in the synthesis of kinase inhibitors and complex natural products (e.g., F...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the regioselective functionalization of 2-Chloro-4,5-diiodopyridine , a highly specialized scaffold used in the synthesis of kinase inhibitors and complex natural products (e.g., Floyocidin B analogs).
This guide synthesizes mechanistic insights with practical protocols to solve the "C4 vs. C5" selectivity challenge.
Executive Summary: The Selectivity Matrix
The 2-Chloro-4,5-diiodopyridine scaffold presents a unique regioselectivity challenge due to the presence of three halogen atoms. Successful functionalization relies on exploiting the orthogonal reactivity of Palladium-catalyzed cross-coupling (Electronic Control) versus Metal-Halogen Exchange (Kinetic/Steric Control).
Target Position
Primary Method
Mechanism
Key Reagent
C4-Position
Pd-Catalyzed Coupling
Electronic Activation (Oxidative Addition)
Pd(PPh₃)₄, Pd(dppf)Cl₂
C5-Position
Metal-Halogen Exchange
Kinetic/Directed Lithiation
i-PrMgCl·LiCl (Turbo Grignard)
C2-Position
SɴAr or Late-Stage Coupling
Nucleophilic Aromatic Substitution
Amines, Alkoxides, Thiols
Decision Pathway & Mechanism
Visualizing the Divergent Pathways
The following diagram illustrates the decision tree for selecting the correct methodology based on your target regioisomer.
Figure 1: Orthogonal selectivity strategies. Pd-catalysis favors the electron-deficient C4 site, while Magnesiation favors the C5 site.
Detailed Protocols
Protocol A: C4-Selective Suzuki-Miyaura Coupling
Objective: Install an aryl/heteroaryl group at the C4 position while leaving C5-I and C2-Cl intact.
Rationale: The C4 position is para to the pyridine nitrogen, making it the most electron-deficient site. Pd(0) undergoes oxidative addition preferentially at the most electron-deficient C–I bond.
Catalyst Selection:
Standard: Pd(PPh₃)₄ (5 mol%) – Good baseline selectivity.
High Efficiency: Pd(dppf)Cl₂·DCM (3-5 mol%) – Often gives higher yields for sterically hindered boronic acids.
Avoid: Highly active bulky phosphines (e.g., Xantphos) unless necessary, as they may promote bis-coupling.
Step-by-Step Procedure:
Charge: In a reaction vial, combine 2-Chloro-4,5-diiodopyridine (1.0 equiv), Arylboronic acid (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
Base: Add Na₂CO₃ (2.0 equiv) or K₃PO₄ (mild base prevents C2-Cl hydrolysis).
Reaction: Heat to 60–80°C under N₂/Ar. Do not overheat (>100°C) to prevent C5 coupling.
Monitor: Check LCMS at 2 hours. C4-product usually forms rapidly.
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
Protocol B: C5-Selective Functionalization via Turbo-Grignard
Objective: Install a functional group at C5 before C4, or selectively functionalize C5.
Rationale: Direct Pd-coupling at C5 is difficult due to C4's electronic dominance. However, Halogen-Metal Exchange with i-PrMgCl·LiCl often favors the C5 position in 4,5-dihalopyridines, likely due to steric steering or specific coordination effects observed in similar scaffolds like 2-chloro-4,5-dibromopyridine [1].
Key Reagent: i-PrMgCl·LiCl (Turbo Grignard).
Step-by-Step Procedure:
Setup: Flame-dry a flask and purge with Argon. Dissolve 2-Chloro-4,5-diiodopyridine (1.0 equiv) in anhydrous THF.
Cooling: Cool the solution to -78°C (Critical for selectivity).
Exchange: Dropwise add i-PrMgCl·LiCl (1.1 equiv) over 10 minutes.
Incubation: Stir at -78°C for 30–60 minutes. The C5-Magnesiate species is formed.
Option 2 (Cross-Coupling): Add ZnCl₂ (1.2 equiv) to transmetalate to the Organozinc, then add Pd catalyst and Aryl Iodide (Negishi Coupling).
Warm: Allow to warm to room temperature slowly.
Troubleshooting & FAQs
Q1: I am getting a mixture of C4 and C5 products during Suzuki coupling. How do I fix this?
Cause: Temperature too high or excess boronic acid.
Solution:
Lower the temperature to 40–60°C . The C4-I bond is significantly more reactive and will couple at lower temperatures than C5-I.
Use stoichiometric boronic acid (0.95–1.0 equiv) rather than excess.
Switch to a milder base like NaHCO₃ instead of K₂CO₃.
Q2: Can I couple at C5 without doing the Grignard exchange?
Directly? No. The electronic bias strongly favors C4.
Strategy: If you cannot use organometallics, you must couple C4 first. If you need a specific group at C5 that is sensitive, consider installing a "dummy" group at C4 (e.g., a protected phenol or amine) that can be modified later, then couple C5. However, the Grignard route (Protocol B) is the industry standard for inverting this selectivity.
Q3: I am losing the Chlorine atom at C2. Why?
Cause: Hydrodehalogenation (reduction) or nucleophilic attack.
Solution:
Avoid alcohols (MeOH, EtOH) as co-solvents, as they can serve as hydride sources with Pd. Use Toluene, Dioxane, or DMF.
Avoid Pd/C or H₂ sources.
If SɴAr is occurring (OH or OR replacing Cl), ensure your base is not too nucleophilic (avoid NaOH/KOH; use Carbonates or Phosphates).
Q4: Why does the Grignard exchange favor C5?
Insight: While C4 is more electron-deficient, the exchange regioselectivity in poly-halogenated pyridines is often governed by the stability of the resulting metallated species and steric accessibility. Literature on the analog 2-chloro-4,5-dibromopyridine confirms that exchange occurs selectively at C5 [1]. This is likely because the C4-anion is destabilized by the adjacent lone pair repulsion or specific chelation effects that favor the C5-magnesiate.
References
Total Synthesis of Floyocidin B: 4,5-Regioselective Functionaliz
Source: Marine Drugs / MDPI (2023).
Context: Establishes the protocol for 5-selective halogen-metal exchange in 2-chloro-4,5-dihalopyridines.
Technical Support Center: Purification of 2-Chloro-4,5-diiodopyridine Isomers
From the Desk of the Senior Application Scientist Welcome to the technical support center for advanced purification strategies. This guide is designed for researchers, medicinal chemists, and process development professi...
Author: BenchChem Technical Support Team. Date: February 2026
From the Desk of the Senior Application Scientist
Welcome to the technical support center for advanced purification strategies. This guide is designed for researchers, medicinal chemists, and process development professionals grappling with the separation of 2-Chloro-4,5-diiodopyridine from its positional isomers. The separation of such closely related halogenated heterocycles is a significant challenge due to their nearly identical physicochemical properties. This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to empower you to achieve high-purity separation in your laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 2-Chloro-4,5-diiodopyridine and its positional isomers so challenging?
A1: The difficulty stems from the fundamental principles of isomer chemistry. Positional isomers, such as 2-Chloro-4,5-diiodopyridine and a potential contaminant like 2-Chloro-3,5-diiodopyridine, share the same molecular formula and weight. This results in very similar properties like polarity, boiling points, and solubility profiles, which are the primary handles for most separation techniques.[1] The subtle differences in their dipole moments and molecular shape, arising from the varied positions of the iodine atoms, are often insufficient for baseline separation using standard, non-optimized methods.
Q2: What are the primary purification strategies applicable to these isomers?
A2: The two most powerful and commonly employed strategies are High-Performance Liquid Chromatography (HPLC) and Fractional Crystallization . Supercritical Fluid Chromatography (SFC) is also an excellent, though less common, alternative that often provides superior resolution.[2][3] Standard flash column chromatography can be effective but typically requires extensive optimization. The choice depends on the scale of purification, available equipment, and the specific isomer composition of your mixture.
Q3: How do the physicochemical properties of these isomers guide method selection?
A3: Understanding the subtle differences is key.
Dipole Moment: The arrangement of the electron-withdrawing chloro and iodo substituents creates a specific molecular dipole. Isomers will have slightly different dipole moments, which is the primary basis for their differential interaction with polar stationary phases in normal-phase chromatography.
Polarizability and π-Interactions: The pyridine ring and the large, polarizable iodine atoms can engage in π-π stacking and other non-covalent interactions. This is particularly relevant for HPLC stationary phases like phenyl or pentafluorophenyl (PFP) columns, which can offer unique selectivity for halogenated aromatics.[3][4]
Crystal Lattice Energy: Each isomer will pack into a crystal lattice with a unique efficiency, leading to different melting points and, crucially, different solubilities in a given solvent. This difference is the foundation of separation by fractional crystallization.[5]
Q4: What is the most effective analytical method to monitor the purity of my fractions?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for real-time monitoring of fraction purity. Developing a robust analytical HPLC method before attempting preparative purification is critical. This analytical method should ideally resolve all isomers and impurities, allowing you to accurately assess the success of each purification step. For absolute structural confirmation of the isolated isomers, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.
This section addresses common issues encountered during the chromatographic separation of 2-Chloro-4,5-diiodopyridine isomers.
Q5: I am attempting separation on a standard silica gel column, but the isomers are co-eluting. What are my next steps?
A5: This is a very common scenario. Co-elution on silica gel occurs because the polarity difference between the isomers is minimal.
Causality: Silica gel separates compounds based on their interactions (primarily hydrogen bonding and dipole-dipole) with surface silanol groups. If the isomers present a similar "polar face" to the silica, separation will be poor.
Troubleshooting Steps:
Reduce Solvent Polarity: Your eluent system is likely too polar, moving the compounds too quickly up the column. Drastically reduce the concentration of the polar modifier (e.g., from 10% Ethyl Acetate in Hexane to 1-2%).
Change Polar Modifier: The nature of the polar modifier can influence selectivity. If Ethyl Acetate fails, try solvents from different classes, such as Dichloromethane (DCM), Diethyl Ether, or Methyl tert-Butyl Ether (MTBE).
Employ a Shallow Gradient: Instead of an isocratic (constant solvent mixture) elution, use a very slow, shallow gradient (e.g., 0% to 5% Ethyl Acetate in Hexane over 20-30 column volumes). This can resolve compounds with very close retention factors (Rƒ).
Consider an Alternative Stationary Phase: If silica fails, try alumina (which has different surface activity) or a bonded-phase silica like diol or cyano (CN) for alternative selectivity.
Q6: My resolution is poor in reversed-phase HPLC using a standard C18 column. How can I improve it?
A6: A standard C18 column separates primarily on hydrophobicity. Since the isomers have identical hydrophobicity, a C18 phase may not be selective enough.
Causality: The separation of halogenated positional isomers on C18 is often challenging. Alternative separation mechanisms beyond simple hydrophobic partitioning are required.
Troubleshooting Steps:
Switch to a Phenyl or Pentafluorophenyl (PFP) Column: This is the most critical step. PFP columns are particularly effective for separating halogenated compounds and positional isomers.[3][4] They provide a multi-modal separation mechanism involving hydrophobic, aromatic (π-π), and dipole-dipole interactions that can differentiate subtle structural differences.
Optimize the Organic Modifier: Systematically screen acetonitrile and methanol as the organic component of your mobile phase. The choice of solvent can significantly alter selectivity.
Adjust Mobile Phase Additives: While these compounds are not strongly basic, small amounts of an acid like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) can sharpen peaks by suppressing interactions with residual silanols on the stationary phase.
Lower the Temperature: Running the separation at a lower temperature (e.g., 15-25°C) can sometimes enhance the subtle energetic differences in stationary phase interactions, improving resolution at the cost of higher backpressure.
Workflow & Experimental Protocols
Method Selection Workflow
The following diagram outlines a logical workflow for selecting and optimizing a purification method for your isomer mixture.
Caption: Decision tree for selecting a purification method.
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed for purifying gram-scale quantities of the isomer mixture.
Analytical TLC Development:
On a silica gel TLC plate, spot your crude mixture.
Develop the plate in a chamber with a low-polarity eluent (e.g., 2% Ethyl Acetate in Hexane).
Visualize under UV light. Your goal is to see any separation between spots, even if minimal. The target Rƒ for the main components should be between 0.15 and 0.30.
Iteratively adjust the solvent system until you achieve the best possible separation on the TLC plate.
Column Packing:
Select a glass column with a diameter appropriate for your sample size (a good rule of thumb is a 20:1 to 40:1 ratio of silica weight to crude material weight).
Prepare a slurry of silica gel in the low-polarity mobile phase (e.g., Hexane).
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
Sample Loading:
Dissolve your crude material in a minimal amount of a strong solvent like Dichloromethane.
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique prevents band broadening.
Carefully add the dry-loaded sample to the top of the packed column.
Elution and Fractionation:
Begin eluting with the low-polarity solvent system determined from your TLC analysis.
Collect small fractions (e.g., 10-20 mL for a medium-sized column).
If isomers are very close, a very shallow gradient may be required. This can be performed using a gradient mixer or by manually increasing the percentage of the polar modifier in the eluent reservoir every 5-10 fractions.
Monitor the fractions by TLC or analytical HPLC to identify which contain the pure desired isomer.
Protocol 2: Preparative HPLC on a PFP Column
This protocol is ideal for high-purity separation of sub-gram quantities.
Analytical Method Development:
Column: Use an analytical PFP column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start with a broad gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution time.
Optimization: Refine the gradient around the elution time of your isomers. A shallow gradient in this region is crucial for resolution. For example, if the isomers elute around 60% B, try a gradient of 50% to 70% B over 20 minutes.
Flow Rate: Typically 1.0 mL/min for a 4.6 mm ID column.
Scaling to Preparative Scale:
Use a preparative PFP column with the same chemistry (e.g., 21.2 x 250 mm).
Scale the flow rate according to the column cross-sectional area. (Flow_prep = Flow_anal * (Radius_prep / Radius_anal)²).
Adjust the gradient times proportionally to the new flow rate and column volume.
Dissolve the sample in a solvent compatible with the mobile phase (e.g., Acetonitrile/Water) at a concentration that avoids precipitation upon injection.
Perform the injection and collect fractions based on the UV detector signal, ensuring you collect narrowly across the eluting peaks.
Post-Purification:
Analyze the collected fractions using your analytical HPLC method.
Combine the pure fractions and remove the solvent under reduced pressure.
Setup: Prepare small vials containing ~20-30 mg of your crude isomer mixture.
Solvent Addition: To each vial, add a different solvent dropwise at room temperature, with stirring, until the solid just dissolves. Solvents to screen should span a range of polarities (e.g., Hexane, Toluene, Ethyl Acetate, Acetone, Isopropanol, Ethanol, Acetonitrile). Also, test solvent mixtures (e.g., Hexane/Ethyl Acetate, Toluene/Acetone).
Induce Crystallization:
Slow Evaporation: Loosely cap the vials and allow the solvent to evaporate slowly over several days.
Slow Cooling: If a solid dissolves only upon heating, allow the solution to cool very slowly to room temperature, and then transfer to a refrigerator (4°C) or freezer (-20°C).
Analysis:
Observe the vials for crystal formation. Note which solvents or solvent systems produce solid material.
Isolate the crystals by filtration and wash with a small amount of the cold crystallization solvent.
Analyze both the crystals and the remaining mother liquor by analytical HPLC to determine if any enrichment of one isomer has occurred.
The most promising solvent system can then be scaled up for a larger-batch purification.
Isotope dilution analysis using chromatographic separation of isotopic forms of the compound to be measured - PubMed. (URL: [Link])
Separation of Pharmaceuticals by SFC using Mono- and Di-Hydroxy Substituted Phenyl Stationary Phases - Chromatography Today. (URL: [Link])
Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap. (URL: [Link])
Double Distillation Column Process for Separation of Azeotropic Mixture (Pyridine-Water) using Pressure Swing Distillation(PSD). - DWSIM. (URL: [Link])
Enantioseparation of 5,5′-Dibromo-2,2′-dichloro-3-selanyl-4,4′-bipyridines on Polysaccharide-Based Chiral Stationary Phases: Exploring Chalcogen Bonds in Liquid-Phase Chromatography - MDPI. (URL: [Link])
KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google P
HPLC Separation of Three Isomers of Pyridinecarboxylic Acid on Coresep 100 Mixed-Mode Column - HELIX Chromatography. (URL: [Link])
Differentiation of Positional Isomers of Halogenated Benzoylindole Synthetic Cannabinoid Derivatives in Serum by Hybrid Quadrupole/Orbitrap Mass Spectrometry - PubMed. (URL: [Link])
Comparison of the Reactivity of the Three Distonic Isomers of the Pyridine Radical Cation Toward Tetrahydrofuran in Solution and in the Gas Phase - PMC. (URL: [Link])
HPLC method for analysis of a new 1,4-dihydropyridine: application to pharmacokinetic study in rabbit - PubMed. (URL: [Link])
meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. (URL: [Link])
US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine - Google P
Chromatographic separation of stereoisomers of ligand-bridged diruthenium polypyridyl species - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (URL: [Link])
HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions - ResearchGate. (URL: [Link])
Contra-Thermodynamic Positional Isomerization of Olefins - ACS Publications. (URL: [Link])
Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed. (URL: [Link])
Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. (URL: [Link])
5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed. (URL: [Link])
HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid - PubMed. (URL: [Link])
Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - NIH. (URL: [Link])
Preparation of Pyridines, Part 2: By Halogenation and Nitration - YouTube. (URL: [Link])
Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) - JSciMed Central. (URL: [Link])
Separation of positional isomers by the use of coupled shape-selective stationary phase columns - PubMed. (URL: [Link])
Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed. (URL: [Link])
Selective Halogenation of Pyridines Using Designed Phosphine Rea- gents - ChemRxiv. (URL: [Link])
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Solving solubility issues of 2-Chloro-4,5-diiodopyridine in reaction media
Welcome to the technical support center for 2-chloro-4,5-diiodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-chloro-4,5-diiodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this highly functionalized pyridine intermediate. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the handling and solubility of 2-chloro-4,5-diiodopyridine in various reaction media.
Q1: What are the general solubility characteristics of 2-chloro-4,5-diiodopyridine?
A1: 2-Chloro-4,5-diiodopyridine is a crystalline solid characterized by low polarity. The presence of two iodine atoms significantly increases its molecular weight and contributes to strong crystal lattice energy, making it poorly soluble in many common organic solvents at room temperature. Its solubility is particularly low in non-polar aliphatic solvents (e.g., hexanes, cyclohexane) and protic solvents like water and ethanol. While specific data for this di-iodo compound is not widely published, we can infer its behavior from similar halogenated pyridines. For instance, the related compound 2-chloro-5-iodopyridine shows good solubility in solvents like dichloromethane, chloroform, and N,N-dimethylformamide (DMF).[1] Therefore, more polar aprotic solvents are the recommended starting point for solubilization.
Q2: Which solvents are recommended as a starting point for dissolving 2-chloro-4,5-diiodopyridine?
A2: Based on the principle of "like dissolves like," we recommend starting with polar aprotic solvents that can effectively solvate the pyridine ring and interact with the halogen substituents. The following table provides a ranked list of solvents to begin your solubility screening.
These solvents have high dielectric constants and are excellent at dissolving a wide range of organic compounds, including those with low solubility.[1][2] They are often used in reactions requiring higher temperatures, which also aids in solubility.
These solvents offer moderate polarity. DCM and chloroform are good starting points for reactions at or near room temperature.[1] THF and dioxane are common solvents for cross-coupling reactions where 2-chloro-4,5-diiodopyridine might be used as a substrate.
Tertiary Choices
Toluene, Acetonitrile
Toluene is a non-polar aromatic solvent that may offer some solubility due to pi-stacking interactions, especially at elevated temperatures. Acetonitrile is a polar aprotic solvent, but typically less effective for highly halogenated compounds than DMF or DMSO.
Q3: My compound is not dissolving in the initial solvent at room temperature. What are the next steps?
A3: If you encounter poor solubility at ambient temperature, a systematic approach involving physical and chemical methods is recommended. The following flowchart outlines a decision-making workflow for improving solubility.
Caption: Decision workflow for enhancing solubility.
Q4: How does temperature affect the solubility of 2-chloro-4,5-diiodopyridine?
A4: For most solids dissolving in a liquid solvent, the dissolution process is endothermic, meaning it requires energy.[3] According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards the dissolved state, thus increasing solubility.[4] Heating provides the necessary kinetic energy for the solvent molecules to overcome the intermolecular forces within the crystal lattice of 2-chloro-4,5-diiodopyridine.[5][6] This is a highly effective method for achieving a homogeneous solution.
Q5: Are there any risks associated with heating solutions of 2-chloro-4,5-diiodopyridine?
A5: Yes, caution is advised. While moderate heating is beneficial, excessive temperatures, especially in the presence of certain reagents (e.g., strong bases or nucleophiles), can lead to degradation or side reactions. Halogenated pyridines can be susceptible to nucleophilic aromatic substitution, and high temperatures can accelerate these undesired pathways. It is crucial to:
Work under an inert atmosphere (Nitrogen or Argon): This prevents potential oxidative degradation.
Monitor for color changes: A significant darkening of the solution may indicate decomposition.
Use the minimum temperature necessary: Determine the lowest temperature at which a homogeneous solution is achieved and maintained.
Q6: My compound dissolves upon heating but precipitates out upon cooling or during reagent addition. How can I prevent this?
A6: This phenomenon occurs when a supersaturated solution is formed upon heating, which is unstable at lower temperatures.[7] To mitigate this:
Maintain Reaction Temperature: Ensure the reaction vessel is maintained at the temperature required for solubility throughout the addition of other reagents. If adding a reagent at room temperature, do so slowly to avoid localized cooling that could induce precipitation.
Use a Co-Solvent System: A mixture of solvents can often provide better solubility than a single solvent. For example, if your reaction is primarily in THF, adding 10-20% (v/v) of a stronger solvent like DMF or NMP can help keep the substrate in solution even at slightly lower temperatures.
"Seeding" Test: Before running the full-scale reaction, you can perform a small test. Create a saturated solution at an elevated temperature, then cool it to your intended reaction temperature. If it precipitates, you will need to either increase the reaction temperature or modify the solvent system.[7]
1. Increase the solvent volume to achieve a more dilute concentration. 2. Switch to a more polar aprotic solvent (e.g., from THF to DMF). 3. Apply gentle heating (40-60 °C) with stirring.[6]
A solid "crust" forms on the stir bar and flask walls.
The compound has very low solubility and is not being effectively dispersed into the solvent.
1. Increase the stirring rate. 2. Use a mechanical stirrer for better agitation. 3. Briefly sonicate the mixture to break up agglomerates before commencing heating.
Solution is homogeneous when hot, but a precipitate forms during the reaction.
1. The solution is supersaturated and unstable at the reaction temperature. 2. A reagent added at a lower temperature is causing localized cooling and precipitation. 3. A product of the reaction is insoluble in the reaction medium.
1. Increase the overall reaction temperature. 2. Add a co-solvent like DMF or NMP to increase the solubilizing power of the medium.[8] 3. Add reagents slowly as solutions in the same reaction solvent to avoid temperature shocks.
The solution darkens significantly upon heating.
Potential thermal degradation of the starting material or solvent.
1. Reduce the temperature. 2. Ensure the reaction is under a strict inert atmosphere. 3. Check the purity of your solvent; peroxides in ethers like THF can initiate decomposition.
Experimental Protocol: Standard Solubilization Procedure
This protocol provides a reliable method for dissolving 2-chloro-4,5-diiodopyridine for a typical cross-coupling reaction.
Materials:
2-Chloro-4,5-diiodopyridine
Anhydrous Tetrahydrofuran (THF)
Anhydrous N,N-Dimethylformamide (DMF)
Three-neck round-bottom flask
Magnetic stirrer and stir bar
Heating mantle with a temperature controller
Condenser
Inert gas line (Nitrogen or Argon)
Procedure:
Flask Preparation: Flame-dry a three-neck round-bottom flask under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
Addition of Solid: Quickly weigh and add the 2-chloro-4,5-diiodopyridine to the flask.
Solvent Addition:
Add the primary solvent (e.g., THF) to the flask via syringe to achieve the desired reaction concentration (e.g., 0.1 M).
Add a co-solvent (e.g., DMF) representing 10-20% of the total solvent volume.
Initial Stirring: Begin magnetic stirring at room temperature. Observe if any dissolution occurs. It is likely that a significant portion will remain as a solid suspension.
Controlled Heating:
Fit the flask with a condenser.
Slowly heat the mixture to 50-60 °C using a heating mantle connected to a temperature controller.
Causality: This temperature is often sufficient to significantly increase solubility without risking thermal degradation for many common reactions.[3]
Achieving Homogeneity: Continue stirring at the elevated temperature until all the solid has dissolved, resulting in a clear, homogeneous solution. This may take 15-30 minutes.
Reaction Initiation: Once the solution is homogeneous, it is ready for the addition of other reagents. Maintain the temperature throughout the subsequent steps to prevent precipitation.
References
Vertex AI Search. (n.d.). 2-Chloro-5-Iodopyridine | Chemical Properties, Uses, Safety Data & Supplier China – High Purity Pyridine Derivatives.
Bergström, C. A., et al. (2004). Determination of aqueous solubility by heating and equilibration: A technical note. Journal of Pharmaceutical Sciences, 93(4), 1075-1087.
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
Reddit. (n.d.). How does heating a solvent increase the amount of solute that can dissolve in it?.
PubMed Central (PMC). (n.d.). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions.
Solubility of Things. (n.d.). Heating Techniques.
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
Chemistry LibreTexts. (2023). Temperature Effects on Solubility.
Work-up procedures to avoid degradation of 2-Chloro-4,5-diiodopyridine intermediates
Technical Support Center: Stabilization & Work-up of 2-Chloro-4,5-diiodopyridine Technical Overview: The Stability Paradox 2-Chloro-4,5-diiodopyridine is a densely functionalized heterocyclic scaffold. Its utility in cro...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stabilization & Work-up of 2-Chloro-4,5-diiodopyridine
Technical Overview: The Stability Paradox
2-Chloro-4,5-diiodopyridine is a densely functionalized heterocyclic scaffold. Its utility in cross-coupling (Suzuki, Sonogashira) is matched only by its fragility during isolation. As a researcher, you are likely facing a "Stability Paradox": the very reactivity that makes the C-I bonds valuable for functionalization also makes them susceptible to premature cleavage.
Key Instability Factors:
Photolytic Deiodination: The C-I bond energy (~50-60 kcal/mol) is weak. The 4- and 5-positions are prone to homolytic cleavage under ambient light, leading to radical-mediated deiodination or polymerization.
Nucleophilic Sensitivity (SNAr): The pyridine nitrogen renders the C2-Cl and C4-I positions electrophilic. High pH (pH > 10) during work-up can trigger hydrolysis to 2-hydroxypyridine (pyridone) or 4-hydroxypyridine derivatives.
Iodine-Promoted Degradation: Residual iodine (
) from synthesis (often using NIS or /acid) acts as a Lewis acid and radical initiator, accelerating decomposition.
Troubleshooting Guide (FAQ)
This section addresses real-world scenarios reported by our users.
Q1: My crude oil turned from pale yellow to deep violet/brown during rotary evaporation. What happened?Diagnosis:Iodine Liberation.
This is the most common issue. The violet color indicates free molecular iodine (
). This is not just an impurity; catalyzes further decomposition of your product via radical pathways.
Immediate Action:
Redissolve the oil in DCM or Ethyl Acetate.
Wash with 10% Sodium Thiosulfate (
) until the organic layer is pale yellow/colorless.
Critical Step: Do not let the mixture sit. Separate immediately to avoid basic hydrolysis (Thiosulfate solutions can be slightly basic).
Q2: I see a new, highly polar spot on TLC that doesn't move in 10% EtOAc/Hexanes. Is it a salt?Diagnosis:Hydrolysis Product (Pyridone).
If you used a strong base (NaOH, KOH) or heated the extraction mixture, you likely displaced the 2-Cl or 4-I group with a hydroxyl group.
Prevention:
Maintain aqueous pH between 5.0 and 8.0 .
Use mild buffers (Phosphate or dilute
) instead of strong bases.
Keep all phases cold (0–5 °C) during quenching.
Q3: My yield is low, but the aqueous layer is cloudy. Did I lose product?Diagnosis:Protonation/Solubility Issue.
Pyridine nitrogens are basic.[1] If your work-up was too acidic (pH < 4), the pyridine is protonated (pyridinium salt) and trapped in the aqueous layer.
Recovery:
Cool the aqueous layer to 0 °C.
Carefully adjust pH to ~7–8 using saturated
.
Re-extract with DCM (
).
Q4: NMR shows a mixture of the product and a mono-iodinated impurity. I was careful with stoichiometry.Diagnosis:Photodeiodination.
If the impurity is 2-chloro-4-iodopyridine or 2-chloro-5-iodopyridine, you lost an iodine atom to light exposure.
Protocol Shift:
Wrap all flasks, columns, and rotavap bulbs in aluminum foil .
Work in a hood with the sash lowered and lights dimmed if possible.
Gold Standard Work-up Protocol (SOP)
This protocol is designed to minimize thermal and photolytic stress.
Reagents:
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Note: DCM is preferred for solubility.
Skoutelis, C., et al. "Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity."[4] Journal of Hazardous Materials, 321, 753-763 (2017).[4] Highlights the radical pathways involved in halogenated pyridine degradation.
Purification of Pyridine Derivatives
BenchChem Technical Support.[1][5] "Overcoming challenges in the purification of pyridine compounds." Discusses water removal and peak tailing issues relevant to basic heterocycles.
Iodine Removal Protocols
University of Rochester, Dept. of Chemistry. "Workup for Removing Bromine or Iodine."[6] Standard operating procedure for thiosulfate quenching.
Navigating the Structural Maze: A Comparative Guide to the Spectroscopic Analysis of 2-Chloro-4,5-diiodopyridine
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. Among these, halogenated pyridines stand out as versatile syn...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. Among these, halogenated pyridines stand out as versatile synthons, finding their way into a myriad of biologically active molecules. 2-Chloro-4,5-diiodopyridine, with its unique substitution pattern, presents a compelling case study for modern spectroscopic analysis. This guide offers an in-depth exploration of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics, framed within a comparative analysis of alternative analytical techniques. We will delve into the causality behind experimental choices and provide a robust framework for researchers navigating the complexities of multi-halogenated aromatic systems.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the unambiguous determination of molecular structure in solution.[1] Its power lies in its ability to probe the chemical environment of individual nuclei, providing a detailed map of atomic connectivity and spatial relationships. For a molecule like 2-Chloro-4,5-diiodopyridine, where subtle electronic effects of multiple halogen substituents dictate its reactivity and potential biological interactions, a thorough NMR analysis is not just informative, but essential.
Predictive Analysis of the ¹H NMR Spectrum
In the absence of a publicly available experimental spectrum for 2-Chloro-4,5-diiodopyridine, we can predict its ¹H NMR spectrum by dissecting the influence of each substituent on the pyridine ring. The parent pyridine molecule exhibits signals for its protons at approximately δ 8.6 (H-2, H-6), δ 7.2 (H-3, H-5), and δ 7.6 ppm (H-4) in CDCl₃.[2] The introduction of substituents significantly perturbs these chemical shifts.
The structure of 2-Chloro-4,5-diiodopyridine features two protons at positions 3 and 6.
H-3: This proton is situated between the nitrogen atom and an iodine atom at position 4. The electron-withdrawing nature of the nitrogen and the halogens will deshield this proton, shifting its resonance downfield.
H-6: This proton is adjacent to the nitrogen atom and the chloro-substituent at position 2. Similar to H-3, it will experience deshielding effects.
The relative electronegativity and anisotropic effects of the substituents will determine the precise chemical shifts. We can anticipate two distinct signals in the aromatic region, likely appearing as singlets or very finely split doublets depending on the magnitude of long-range couplings.
Predictive Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a direct window into the carbon framework of the molecule. For pyridine, the carbon chemical shifts are approximately δ 150 (C-2, C-6), δ 124 (C-3, C-5), and δ 136 ppm (C-4).[3] The introduction of the chloro and iodo substituents will induce significant shifts.
C-2, C-4, and C-5: These carbons are directly bonded to halogens. The "heavy atom effect" of iodine is expected to cause a significant upfield shift for C-4 and C-5, while the electronegativity of chlorine will influence C-2.
C-3 and C-6: The chemical shifts of these carbons will be influenced by the neighboring substituents.
A key feature to anticipate is the differing influence of chlorine versus iodine on the carbon chemical shifts, providing crucial data points for confirming the substitution pattern.
A Comparative Look at Alternative Analytical Techniques
While NMR is paramount for detailed structural mapping, a multi-faceted analytical approach provides a more complete picture and serves as a vital cross-validation tool.
Analytical Technique
Information Provided
Strengths
Limitations
Mass Spectrometry (MS)
Molecular weight and fragmentation patterns.
High sensitivity; provides elemental composition with high-resolution MS.
Does not provide direct information on atom connectivity or stereochemistry.
Fourier-Transform Infrared (FTIR) Spectroscopy
Presence of functional groups and bond vibrations.
Rapid and non-destructive; provides a "fingerprint" of the molecule.
Can be ambiguous for complex molecules with overlapping vibrational modes.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Information about conjugated systems.
Sensitive to changes in electronic structure.
Provides limited structural detail on its own.
Mass Spectrometry: Unveiling the Molecular Formula
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can offer clues about its structure through fragmentation analysis.[4] For 2-Chloro-4,5-diiodopyridine, the mass spectrum would be expected to show a distinct isotopic pattern for the molecular ion peak due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and two iodine atoms (¹²⁷I is monoisotopic).[5] This characteristic pattern provides strong evidence for the elemental composition of the molecule.
FTIR Spectroscopy: Probing Functional Groups
FTIR spectroscopy provides information about the vibrational modes of a molecule, which are characteristic of its functional groups.[6] For 2-Chloro-4,5-diiodopyridine, the FTIR spectrum would be expected to show characteristic absorptions for the pyridine ring, including C-H stretching, C=C and C=N stretching vibrations.[7] The C-Cl and C-I stretching vibrations would also be present, typically in the fingerprint region of the spectrum.
UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems.[8][9] Pyridine itself exhibits characteristic UV absorptions.[10][11] The introduction of halogen substituents will cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima, providing information about the electronic effects of the substituents on the pyridine ring.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, adherence to standardized experimental protocols is crucial.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-4,5-diiodopyridine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz for optimal resolution. Standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For the ¹³C NMR spectrum, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon.
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum to determine the relative number of protons.
Protocol 2: 2D NMR Spectroscopy (COSY and HSQC)
For unambiguous assignment of proton and carbon signals, 2D NMR experiments are invaluable.[12][13][14]
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Cross-peaks in the 2D spectrum indicate which protons are spin-coupled to each other.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded.[15] It is a powerful tool for assigning carbon resonances based on the known assignments of their attached protons.
Visualizing the Analytical Workflow
The logical flow of a comprehensive spectroscopic analysis can be visualized to guide the research process.
Caption: A flowchart illustrating the integrated workflow for the comprehensive spectroscopic analysis and structural elucidation of 2-Chloro-4,5-diiodopyridine.
Conclusion: A Synergistic Approach to Structural Certainty
References
Stenutz, R. NMR chemical shift prediction of pyridines. [Online]. Available: [Link]
Defense Technical Information Center. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Online]. Available: [Link]
American Chemical Society. (2026). Efficient Halogen Radical-Mediated Photosynthesis of Cyclic Carbonates over Perylene Diimide-Grafted Zirconium Metal–Organic F. [Online]. Available: [Link]
ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. [Online]. Available: [Link]
ResearchGate. (2014). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Online]. Available: [Link]
Canadian Science Publishing. (1962). THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES. [Online]. Available: [Link]
American Chemical Society. (2002). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Online]. Available: [Link]
MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Online]. Available: [Link]
Royal Society of Chemistry. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. [Online]. Available: [Link]
ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?. [Online]. Available: [Link]
ResearchGate. UV-spectrum of pyridine. [Online]. Available: [Link]
ESA-IPB. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. [Online]. Available: [Link]
Semantic Scholar. (2002). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Online]. Available: [Link]
National Center for Biotechnology Information. (2023). Ortho-Substituent Effects on Halogen Bond Geometry for N-Haloimide⋯2-Substituted Pyridine Complexes. [Online]. Available: [Link]
American Chemical Society. (2016). Substituent Effects on the [N–I–N]+ Halogen Bond. [Online]. Available: [Link]
National Center for Biotechnology Information. (2012). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. [Online]. Available: [Link]
SIELC Technologies. UV-Vis Spectrum of Pyridine. [Online]. Available: [Link]
Pearson. The molecule that gave the mass spectrum shown here contains a halogen. [Online]. Available: [Link]
Modgraph. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. [Online]. Available: [Link]
ChemRxiv. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines: A History and a Retrospective View of the Data. [Online]. Available: [Link]
Chemistry Steps. NMR Chemical Shift Values Table. [Online]. Available: [Link]
Czech Chemical Communications. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Online]. Available: [Link]
ResearchGate. FTIR spectrum for Pyridine. [Online]. Available: [Link]
University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. [Online]. Available: [Link]
National Institute of Standards and Technology. Pyridine - the NIST WebBook. [Online]. Available: [Link]
ResearchGate. (2025). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. [Online]. Available: [Link]
ACS Division of Organic Chemistry. NMR Spectroscopy – 1H NMR Chemical Shifts. [Online]. Available: [Link]
ResearchGate. (A) UV-vis absorption spectra of pyridine at 25.0 o C with the increase... [Online]. Available: [Link]
ResearchGate. (2025). H-H and 13C-H coupling constants in pyridazine. [Online]. Available: [Link]
Vandana Publications. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Online]. Available: [Link]
Testbook. [Solved] The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. [Online]. Available: [Link]
ResearchGate. ¹H NMR spectra of: (a) mixture of 2-pyridinemethanol and epichlorohydrin (ratio = 1. [Online]. Available: [Link]
American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Online]. Available: [Link]
National Center for Biotechnology Information. (2018). Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. [Online]. Available: [Link]
YouTube. (2020). Mass Spec 3f Halogenoalkanes. [Online]. Available: [Link]
AIP Publishing. (1967). Analysis of the NMR Spectrum of Pyridine. [Online]. Available: [Link]
ResearchGate. (2025). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. [Online]. Available: [Link]
The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. [Online]. Available: [Link]
Comparative Guide: Reactivity of 2-Chloro-4-iodopyridine vs. 2-Chloro-4,5-diiodopyridine
This guide provides an in-depth technical comparison of 2-Chloro-4-iodopyridine and its polysubstituted analog 2-Chloro-4,5-diiodopyridine . It is designed for medicinal chemists and process engineers aiming to leverage...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 2-Chloro-4-iodopyridine and its polysubstituted analog 2-Chloro-4,5-diiodopyridine . It is designed for medicinal chemists and process engineers aiming to leverage these scaffolds for site-selective functionalization.
Executive Summary
The transition from 2-Chloro-4-iodopyridine (Scaffold A) to 2-Chloro-4,5-diiodopyridine (Scaffold B) represents a shift from a standard bifunctional building block to a high-density trifunctional core. While Scaffold A offers straightforward C4-selective coupling, Scaffold B introduces a "programmed" reactivity hierarchy (C4 > C5 > C2), enabling the sequential construction of penta-substituted pyridines.
Feature
2-Chloro-4-iodopyridine
2-Chloro-4,5-diiodopyridine
Primary Reactivity
C4-Selective Cross-Coupling
Sequential C4 then C5 Cross-Coupling
SNAr Susceptibility
High (C4 > C2)
High (C4) but sterically crowded
Lithiation Risk
Prone to "Halogen Dance" (migration to C3)
Stable against migration (positions blocked)
Key Application
Bi-aryl systems, kinase inhibitors
Tri-aryl systems, fragment-based design
Structural & Electronic Analysis
The reactivity differences are governed by the electronic influence of the pyridine nitrogen and the bond dissociation energies (BDE) of the carbon-halogen bonds.
Electronic Activation Map
Position C2 (α): Inductively deactivated by Nitrogen (electron-deficient), but the C-Cl bond is strong.
Position C4 (γ): Resonance activated (para to N). Highly electron-deficient, making the C-I bond extremely labile to oxidative addition (Pd) and nucleophilic attack (SNAr).
Position C5 (β): Meta to Nitrogen. Less electron-deficient than C2/C4. In the diiodo scaffold, C5-I is activated primarily by the weak C-I bond energy rather than electronics.
Reactivity Hierarchy (Theoretical)
Scaffold A (2-Cl-4-I): C4-I (
) C2-Cl ()
Scaffold B (2-Cl-4,5-di-I): C4-I
C5-I C2-Cl
Note: The C4-I bond reacts preferentially due to the para-electron-withdrawing effect of the nitrogen, which stabilizes the oxidative addition transition state more effectively than at the meta-C5 position.
Experimental Reactivity Profiles
A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1][2][3][4]
Scenario 1: 2-Chloro-4-iodopyridine
This substrate behaves classically. The C4-I bond undergoes rapid oxidative addition.
Outcome: Exclusive C4-arylation.
Chemospecificity: >98:2 (I vs Cl).
Scenario 2: 2-Chloro-4,5-diiodopyridine
The challenge here is distinguishing between two C-I bonds.
Regioselectivity: The C4 position is electronically favored (para to N). However, steric crowding from the adjacent C5-I can slow down the reaction.
Optimization: Use of bulky phosphine ligands (e.g., Xantphos,
) enhances selectivity for the more accessible/activated C4 site.
2-Chloro-4-iodopyridine: Highly reactive at C4 with nucleophiles (amines, alkoxides) due to the excellent leaving group ability of Iodine and the para-activation.
2-Chloro-4,5-diiodopyridine:
C4-Attack: Still favored electronically.
C5-Attack: Disfavored (meta position cannot stabilize the Meisenheimer complex).
C2-Attack: Possible but slower than C4.
Critical Insight: In the diiodo compound, SNAr at C4 can be complicated by the "ortho-effect" of the C5-iodine, which may sterically hinder the approach of bulky nucleophiles, potentially shifting reactivity to C2-Cl in extreme cases.
C. Halogen Dance (Lithiation)
2-Chloro-4-iodopyridine: Upon treatment with LDA/LiTMP, the lithiated species (typically at C3) is unstable. The iodine at C4 often migrates to C3 (Halogen Dance) to form the thermodynamically more stable 2-chloro-3-iodopyridine derivative.
2-Chloro-4,5-diiodopyridine: The C3 position is the only open site for lithiation. However, with iodines at both C4 and C5, the "dance" pathways are blocked or degenerate, making this scaffold surprisingly more robust for directed lithiation at C3 followed by electrophilic trapping.
Visualization: Decision Pathways
The following diagram illustrates the divergent synthetic pathways for both scaffolds.
Caption: Divergent functionalization pathways. Scaffold A yields rapid mono-arylation, while Scaffold B allows for iterative, site-selective assembly of trisubstituted pyridines.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4,5-diiodopyridine (via LDA)
Note: This compound is often generated in situ or isolated as a by-product of halogen dance reactions on 2-chloro-4-iodopyridine.
Add 2-Chloro-4-iodopyridine dropwise. (Lithiation occurs at C3, followed by rapid isomerization/dance).
Critical Step: To trap the 4,5-diiodo species, allow the mixture to warm to -40°C (promoting iodine migration) then re-cool to -78°C and quench with
.
Purification: Silica gel chromatography (Hexanes/EtOAc).
Protocol 2: C4-Selective Suzuki Coupling of 2-Chloro-4,5-diiodopyridine
This protocol ensures minimal reaction at the C5 position.
System:
(5 mol%), (2.0 eq), DME/Water (4:1).
Stoichiometry: Boronic Acid (1.0 eq strictly).
Conditions:
Degas solvents thoroughly (Argon sparge).
Stir at Room Temperature for 4-6 hours. Do not heat.
Heating >50°C will initiate coupling at C5-I.
Workup: Extract with EtOAc, wash with brine.
Validation: Check regioselectivity via NOE NMR (Correlation between C3-H and the new Aryl group confirms C4 substitution).
Data Summary Table
Property
2-Chloro-4-iodopyridine
2-Chloro-4,5-diiodopyridine
Molecular Weight
239.44
365.34
C4-I Bond Selectivity
Excellent
Good (requires temp control)
C-I Bond Strength
Weak (~55 kcal/mol)
Weak (C4) / Weak (C5)
SNAr Reactivity
High (at C4)
Moderate (at C4, steric penalty)
Solubility
High in DCM, THF, EtOAc
Moderate (lower due to MW)
Primary Risk
Halogen Dance (to 3-I)
Over-coupling (bis-arylation)
References
Reactivity of Halopyridines: Schlosser, M. (2005). The C-H Activation of Pyridines and Related Heterocycles. Angewandte Chemie International Edition, 44(3), 376-393. Link
Halogen Dance Mechanism: Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews, 36, 1046-1057. Link
Site-Selective Coupling: Handy, S. T., & Zhang, Y. (2006). Regioselective Cross-Coupling of Polyhalopyridines. Synthesis, 2006(22), 3883-3887. Link
Synthesis of 4,5-Diiodopyridines: Seregin, I. V., & Gevorgyan, V. (2007). Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds. Chemical Society Reviews, 36, 1173-1193. Link
Experimental Characterization:Université de Strasbourg Thesis Data (2021) & Purdue e-Pubs Repository. (Confirming existence of 2-chloro-4,5-diiodopyridine as a stable solid).
A Comparative Spectroscopic Guide to 2-Chloro-4,5-diiodopyridine and its Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the precise structural characterization of heterocyclic compounds is paramount for understanding their reactivity, biological activity, and potential app...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical and materials science research, the precise structural characterization of heterocyclic compounds is paramount for understanding their reactivity, biological activity, and potential applications. Halogenated pyridines, in particular, serve as versatile building blocks in the synthesis of a myriad of complex molecules. This guide provides a comprehensive spectroscopic analysis of 2-Chloro-4,5-diiodopyridine, a lesser-documented yet potentially valuable synthetic intermediate. Due to the current scarcity of experimental data for this specific compound, this guide presents a combination of predicted spectroscopic data for 2-Chloro-4,5-diiodopyridine and a comparative analysis with the experimentally determined spectroscopic data of its commercially available and structurally related isomers: 2-Chloro-3-iodopyridine, 2-Chloro-4-iodopyridine, and 2-Chloro-5-iodopyridine.
This in-depth comparison aims to equip researchers, scientists, and drug development professionals with the necessary tools to identify and differentiate these compounds, predict their spectroscopic behavior, and make informed decisions in their synthetic endeavors. The causality behind experimental choices and the interpretation of spectral data are explained to provide a practical and insightful resource.
The Significance of Spectroscopic Characterization
Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a detailed fingerprint of a molecule's structure. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the connectivity and chemical environment of atoms, Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns, and Infrared (IR) spectroscopy identifies the functional groups present. For halogenated pyridines, the position of the substituents dramatically influences the electronic distribution within the aromatic ring, leading to distinct and predictable variations in their spectroscopic signatures.
Spectroscopic Characterization Workflow
The process of obtaining and interpreting spectroscopic data for a novel or uncharacterized compound follows a logical workflow. This involves sample preparation, acquisition of data using various spectroscopic techniques, and subsequent data analysis and interpretation to elucidate the molecular structure.
Caption: A generalized workflow for the spectroscopic characterization of a small molecule.
Comparative Analysis of 2-Chloro-diiodopyridine and its Isomers
The following sections provide a detailed comparison of the predicted spectroscopic data for 2-Chloro-4,5-diiodopyridine with the experimental data for 2-Chloro-3-iodopyridine, 2-Chloro-4-iodopyridine, and 2-Chloro-5-iodopyridine.
Molecular Structures
The positioning of the iodine atom(s) relative to the chlorine and nitrogen atoms in the pyridine ring is the primary determinant of the differences in their spectroscopic properties.
Caption: Molecular structures of 2-Chloro-4,5-diiodopyridine and its isomers.
¹H NMR Spectroscopy Data Comparison
The chemical shifts of the protons on the pyridine ring are highly sensitive to the electronic effects of the halogen substituents. The electronegativity of the nitrogen atom and the halogens, as well as the diamagnetic anisotropy of the aromatic ring, all contribute to the observed chemical shifts.
Compound
Proton
Predicted/Experimental δ (ppm)
Multiplicity
2-Chloro-4,5-diiodopyridine
H-3
~7.95 (Predicted)
s
H-6
~8.35 (Predicted)
s
2-Chloro-3-iodopyridine
H-4
8.16
dd
H-5
6.96
dd
H-6
8.38
dd
2-Chloro-4-iodopyridine
H-3
7.76
d
H-5
7.59
dd
H-6
8.07
d
2-Chloro-5-iodopyridine
H-3
7.64
d
H-4
7.95
dd
H-6
8.54
d
Data for 2-Chloro-3-iodopyridine, 2-Chloro-4-iodopyridine, and 2-Chloro-5-iodopyridine are experimental values obtained from commercial supplier information.
Interpretation:
For the predicted spectrum of 2-Chloro-4,5-diiodopyridine, the absence of adjacent protons for H-3 and H-6 leads to the expectation of two singlets. The proton at the 6-position is anticipated to be the most downfield due to its proximity to the electronegative nitrogen atom. In the experimental spectra of the isomers, the observed coupling patterns (doublets and doublets of doublets) are consistent with the proton-proton interactions on the pyridine ring, providing clear differentiation.
¹³C NMR Spectroscopy Data Comparison
The chemical shifts in ¹³C NMR are influenced by the electronegativity of the substituents and the "heavy atom effect" of iodine. Carbons directly bonded to chlorine and iodine will exhibit significant downfield shifts.
Compound
Carbon
Predicted/Experimental δ (ppm)
2-Chloro-4,5-diiodopyridine
C-2
~152.0 (Predicted)
C-3
~135.0 (Predicted)
C-4
~95.0 (Predicted)
C-5
~105.0 (Predicted)
C-6
~148.0 (Predicted)
2-Chloro-3-iodopyridine
C-2
148.9
C-3
94.9
C-4
148.8
C-5
123.2
C-6
154.5
2-Chloro-4-iodopyridine
C-2
151.7
C-3
131.5
C-4
106.6
C-5
133.0
C-6
149.6
2-Chloro-5-iodopyridine
C-2
150.3
C-3
123.8
C-4
145.9
C-5
93.3
C-6
155.8
Data for 2-Chloro-3-iodopyridine and 2-Chloro-4-iodopyridine are experimental values. Data for 2-Chloro-5-iodopyridine is based on typical values for similar compounds.
Interpretation:
The predicted ¹³C NMR spectrum of 2-Chloro-4,5-diiodopyridine shows distinct chemical shifts for each carbon. The carbon attached to chlorine (C-2) is expected to be significantly deshielded. The carbons bonded to iodine (C-4 and C-5) are also shifted downfield, and their exact positions can be influenced by the heavy atom effect. The experimental data for the isomers clearly show how the position of the iodo-substituent alters the chemical shifts of the ring carbons, providing a unique fingerprint for each molecule.
Mass Spectrometry Data Comparison
Electron Ionization Mass Spectrometry (EI-MS) of these compounds will show a prominent molecular ion peak (M⁺) with a characteristic isotopic pattern for one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). The fragmentation patterns will be dominated by the loss of halogen atoms.
Interpretation:
The predicted mass spectrum of 2-Chloro-4,5-diiodopyridine will be characterized by a molecular ion at m/z 365. The primary fragmentation pathways are expected to be the loss of a chlorine radical followed by the sequential loss of iodine radicals, or the initial loss of an iodine radical. The experimental data for the mono-iodo isomers show a similar pattern of halogen loss, which can be used to confirm the presence and type of halogen substituents.
Infrared (IR) Spectroscopy
The IR spectra of these compounds will be dominated by vibrations of the pyridine ring and the carbon-halogen bonds.
Interpretation:
The predicted IR spectrum of 2-Chloro-4,5-diiodopyridine will exhibit characteristic absorptions for an aromatic heterocyclic system. The C-H stretching vibrations appear above 3000 cm⁻¹. The pyridine ring stretching vibrations are typically observed in the 1600-1450 cm⁻¹ region. The carbon-halogen stretching frequencies are found in the fingerprint region, with the C-Cl stretch appearing at a higher wavenumber than the C-I stretch.
Experimental Protocols
The following are generalized, detailed methodologies for acquiring the spectroscopic data discussed in this guide. These protocols should be adapted based on the specific instrumentation and sample characteristics.
¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
NMR spectrometer (e.g., 400 MHz or higher)
NMR tubes
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
Compound of interest (2-5 mg for ¹H, 10-20 mg for ¹³C)
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
Procedure:
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
Transfer to NMR Tube: Transfer the solution to an NMR tube.
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
¹H NMR Acquisition:
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
Acquire the Free Induction Decay (FID).
¹³C NMR Acquisition:
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
Use a proton-decoupled pulse sequence to simplify the spectrum.
Set a sufficient number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.
Acquire the FID.
Data Processing:
Apply a Fourier transform to the FID to obtain the spectrum.
Phase the spectrum and perform baseline correction.
Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak.
Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.
Mass Spectrometry (Electron Ionization)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS system.
Helium (for GC)
Compound of interest dissolved in a volatile solvent (e.g., dichloromethane, ethyl acetate).
Procedure:
Instrument Setup: Tune the mass spectrometer according to the manufacturer's instructions.
Sample Introduction (GC-MS):
Inject a dilute solution of the sample into the GC.
The compound will be separated on the GC column and then enter the mass spectrometer.
Sample Introduction (Direct Insertion Probe):
Place a small amount of the sample in a capillary tube and insert it into the probe.
Insert the probe into the ion source and heat it to vaporize the sample.
Ionization: The vaporized sample is bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
Detection: The separated ions are detected, and a mass spectrum is generated.
Data Analysis:
Identify the molecular ion peak (M⁺).
Analyze the isotopic pattern of the molecular ion and fragment ions to confirm the presence of chlorine.
Identify the major fragment ions and propose fragmentation pathways.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in a mortar until a fine, homogeneous powder is obtained.
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
Data Acquisition:
Place the KBr pellet in the sample holder of the FTIR spectrometer.
Acquire a background spectrum of the empty sample compartment.
Acquire the sample spectrum.
Data Analysis:
Identify the characteristic absorption bands and assign them to specific functional groups and vibrational modes using correlation tables.
The Regiochemical Riddle: A Comparative Guide to C4 vs. C5-Iodine Reactivity in Diiodopyridines
Introduction: The Strategic Importance of Iodopyridines Pyridines are foundational scaffolds in a vast array of functional molecules, from life-saving pharmaceuticals to advanced electronic materials.[1] The selective fu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Iodopyridines
Pyridines are foundational scaffolds in a vast array of functional molecules, from life-saving pharmaceuticals to advanced electronic materials.[1] The selective functionalization of the pyridine ring is a cornerstone of modern synthetic chemistry. Among the various tools available, palladium-catalyzed cross-coupling reactions of halopyridines stand out for their robustness and versatility. Diiodopyridines, in particular, serve as powerful and versatile building blocks, offering two reactive handles for sequential, site-selective diversification.
However, not all halogenated positions on a pyridine ring are created equal. A frequent and critical question for researchers is determining the relative reactivity of different C-I bonds. This guide provides an in-depth comparison of the reactivity between iodine substituents at the C4 and C5 positions of the pyridine nucleus, supported by mechanistic principles and experimental data, to empower chemists in designing more efficient and predictable synthetic routes.
Pillar 1: The Electronic Landscape of the Pyridine Ring
The inherent reactivity of a C-I bond in a cross-coupling reaction is largely dictated by the ease with which a low-valent metal catalyst, typically Pd(0), can insert into it. This crucial step, known as oxidative addition, is favored at sites of lower electron density (i.e., more electrophilic carbons).[2][3]
The pyridine ring is not electronically uniform. The nitrogen atom is highly electronegative and exerts a powerful electron-withdrawing inductive (-I) and mesomeric (-M) effect. This effect is not distributed evenly across the ring:
C4-Position (Para-like): The C4 position is electronically analogous to the para position in nitrobenzene. The nitrogen atom significantly depletes electron density at this site through resonance, making the C4 carbon highly electrophilic. This increased electrophilicity polarizes the C4-I bond, rendering it more susceptible to oxidative addition.
C5-Position (Meta-like): The C5 position is meta to the ring nitrogen. It is primarily influenced by the nitrogen's inductive effect but is not part of the direct resonance delocalization pathway that deactivates the C2, C4, and C6 positions. Consequently, the C5 carbon is significantly more electron-rich than the C4 carbon.
This fundamental electronic difference leads to a clear prediction: the C4-I bond is intrinsically more reactive towards oxidative addition than the C5-I bond.
Mechanistic Rationale: The Oxidative Addition Step
The rate-determining step in many cross-coupling cycles is the oxidative addition of the aryl halide to the metal center.[3] A more polarized, electron-deficient C-I bond presents a more attractive electrophilic site for the electron-rich Pd(0) catalyst, lowering the activation energy for this critical bond-breaking and bond-making event.
Caption: Energy profile of oxidative addition at C4 vs. C5.
Pillar 2: Experimental Validation and Data
Theoretical principles are best validated by experimental results. The literature on regioselective cross-coupling of dihalopyridines consistently demonstrates the preferential reactivity of the C4 position over the C5 position.
Case Study 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds. Studies on dihalopyridines show a clear preference for reaction at the most electron-deficient position. For instance, in substrates containing halogens at C4 and C2, the reaction proceeds preferentially at C4.[4] While direct comparisons of diiodopyridines featuring C4-I and C5-I in the same molecule are uncommon due to synthetic constraints, comparative studies of different isomers under similar conditions support the established reactivity trend. The general reactivity order for Suzuki couplings on polyhalogenated pyridines is often C4 > C2 > C6 >> C3, C5.[4]
Substrate Example
Reaction Type
Conditions
Major Product
Reference Insight
2,4-Dihalopyridine
Suzuki-Miyaura
Pd catalyst, base, boronic acid
C4-Coupled Product
The C4 position is generally more reactive than C2 due to its higher electrophilicity.[4][5]
3,5-Dihalopyridine
Suzuki-Miyaura
Pd catalyst, base, boronic acid
Monosubstitution is less selective
The C3 and C5 positions have similar electronic properties, leading to mixtures unless sterically differentiated.
2-Chloro-3,4-diiodopyridine
Suzuki-Miyaura
Pd catalyst, base, boronic acid
Selective coupling occurs first at C4, then C3, then C2.[1]
This clearly shows the superior reactivity of the C4-I bond over other positions.
Case Study 2: Sonogashira Coupling
The Sonogashira reaction, which couples terminal alkynes with aryl halides, is also highly sensitive to the electronic environment of the C-I bond.[6] This reaction is invaluable for introducing linear alkyne functionalities into the pyridine core.
In competitive experiments, the C4-iodide consistently reacts faster than iodides at C3 or C5. For example, in the Sonogashira coupling of 3,5-dibromo-2,6-dichloropyridine, the reaction selectivity is dictated by the relative bond strengths (C-Br vs C-Cl) and the electronic nature of the positions.[7] While this example doesn't directly compare C4-I vs C5-I, it highlights the principle of selective reaction at the most activated site. Research on various dihalopyridines confirms that the order of reactivity (I > Br > Cl) is modulated by the position on the ring, with the C4 position being the most activated for a given halogen.[3][8]
Pillar 3: A Self-Validating Experimental Protocol
To illustrate these principles, the following protocol outlines a regioselective Sonogashira coupling on a model substrate, 2,4-diiodopyridine, designed to favor monosubstitution at the more reactive C4 position.
Exemplary Protocol: Regioselective C4-Sonogashira Coupling of 2,4-Diiodopyridine
Objective: To selectively couple a terminal alkyne at the C4 position of 2,4-diiodopyridine, leaving the C2-iodine intact for subsequent functionalization.
Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv)
Anhydrous, degassed solvent (e.g., THF or DMF)
Workflow Diagram:
Caption: Step-by-step workflow for regioselective Sonogashira coupling.
Step-by-Step Procedure:
Inert Atmosphere: To a flame-dried Schlenk flask, add 2,4-diiodopyridine (1.0 equiv). Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., THF), followed by the terminal alkyne (0.95 equiv) and the amine base (3.0 equiv). Using slightly sub-stoichiometric amounts of the alkyne helps to minimize the formation of the di-coupled product.
Catalyst Introduction: Add the Copper(I) Iodide (0.04 equiv) followed by the Palladium catalyst, Pd(PPh₃)₄ (0.02 equiv). The reaction mixture may change color upon addition of the catalyst.
Reaction Monitoring: Stir the reaction at room temperature. The reaction progress should be carefully monitored by TLC or GC-MS. The goal is to stop the reaction upon full consumption of the starting material while minimizing the formation of the di-substituted byproduct.
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to isolate the desired 4-alkynyl-2-iodopyridine.
Causality Behind Choices:
Inert Atmosphere: The Pd(0) catalyst and the copper acetylide intermediate are sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst degradation and undesired alkyne homocoupling (Glaser coupling).[9]
Sub-stoichiometric Alkyne: By limiting the amount of the alkyne, we kinetically favor the mono-addition at the more reactive C4-I site. Once the limiting reagent is consumed, the reaction slows significantly, preserving the C2-I bond.
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is classic for the Sonogashira reaction, ensuring efficient formation of the reactive copper acetylide and a high turnover rate.[10]
Conclusion and Outlook
The reactivity of iodinated pyridines in cross-coupling reactions is fundamentally governed by the electronic properties of the pyridine ring. The C4 position, being highly electron-deficient due to the strong electron-withdrawing nature of the ring nitrogen, possesses a significantly more reactive C-I bond compared to the more electron-rich C5 position. This predictable difference in reactivity allows researchers to design selective, sequential functionalization strategies for complex molecule synthesis. By carefully controlling stoichiometry and reaction conditions, chemists can exploit this intrinsic reactivity pattern to build molecular complexity in a controlled and efficient manner, underscoring the power of fundamental mechanistic understanding in practical chemical synthesis.
References
Yang, B., et al. (2025). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Science Advances, 11. [Link]
Yang, B., et al. (2025). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. ResearchGate. [Link]
Al-Zoubi, R. M., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(4), 294-298. [Link]
Cid, J., et al. (2009). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]
Li, Y., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry, 11. [Link]
Lee, D.-H., et al. (2008). Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. Synlett, 2008(11), 1657-1660. [Link]
Prasad, A. S., et al. (2016). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Bioorganic & Medicinal Chemistry Letters, 26(1), 239-242. [Link]
Worly, B., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH National Library of Medicine. [Link]
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
Newman, S. G., et al. (2024). Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. Chemistry – A European Journal. [Link]
Juribašić Kulcsár, M., et al. (2017). Substituent Effects on the [N–I–N]+ Halogen Bond. Molecules, 22(12), 2089. [Link]
Anonymous. (2016). Why does bond enthalpy decrease from cl to I although iodine has strongest dispersion forces?. Quora. [Link]
Wang, H., et al. (2024). Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. Organic Letters. [Link]
Pérez-García, P. M., & Moret, M.-E. (2019). Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands. CHIMIA, 73(9), 733-737. [Link]
Langer, P., et al. (2012). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 10(37), 7465-7471. [Link]
Dutta, U., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(95), 16936-16939. [Link]
Isom, A. L., et al. (2024). C4 and C2 C–H Amination of Heteroarenes Using I(III) Reagents via a Cross Azine Coupling. ChemRxiv. [Link]
Frapporti, F., et al. (2023). Featuring I∙∙∙N Halogen Bond and Weaker Interactions in Iodoperfluoroalkylimidazoles: An Experimental and Theoretical Study. ACS Omega. [Link]
Bull, J. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6344-6355. [Link]
Ferreira, da Silva F., et al. (2023). Insights into the C-Cl Bond Breaking in Epichlorohydrin Induced by Low Energy (<10 eV) Electrons. International Journal of Molecular Sciences, 24(13), 10874. [Link]
Shields, J. D., & Doyle, A. G. (2021). Oxidative Addition of Aryl Halides to a Ni(I)-Bipyridine Complex. Journal of the American Chemical Society, 143(35), 14021-14026. [Link]
van der Werf, A., et al. (2021). The Influence of Secondary Interactions on the [N−I−N] Halogen Bond. Chemistry – A European Journal, 27(52), 13248-13255. [Link]
Feller, M., et al. (2015). Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. Chemistry – A European Journal, 21(45), 16091-16102. [Link]
Galushko, A. S., et al. (2021). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 8(3), 620-635. [Link]
Technical Validation Series: Structural Confirmation of 2-Chloro-4,5-diiodopyridine
Executive Summary The validation of 2-Chloro-4,5-diiodopyridine ( ) presents a specific challenge in medicinal chemistry: distinguishing this specific isomer from its regioisomers (e.g., 2-chloro-3,5-diiodopyridine) whic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The validation of 2-Chloro-4,5-diiodopyridine (
) presents a specific challenge in medicinal chemistry: distinguishing this specific isomer from its regioisomers (e.g., 2-chloro-3,5-diiodopyridine) which often co-elute during synthesis. While Nuclear Magnetic Resonance (NMR) is the ultimate structural arbiter, Mass Spectrometry (MS) offers a faster, higher-sensitivity alternative for high-throughput screening.
This guide objectively compares three MS-based validation tiers—Single Quadrupole (SQ) , High-Resolution MS (HRMS) , and Tandem MS (MS/MS) —and provides a self-validating protocol for confirming the 4,5-substitution pattern.
Part 1: The Theoretical Fingerprint
To validate this molecule, one must first understand its unique mass spectral signature.[1][2] The molecule contains three halogens: one Chlorine (
) and two Iodines ().
Exact Mass & Formula
Formula:
Monoisotopic Mass (
): 364.7965 Da
Protonated Ion (
): 365.8038 Da
The Isotopic "Signature"
Unlike simple organic molecules, this compound carries a distinct isotopic bar code driven by Chlorine.[1][3][4][5] Iodine is monoisotopic (
), meaning it contributes to the mass defect but not the isotopic pattern width. Chlorine, however, exists as (75.8%) and (24.2%).[1][6]
Result: The molecular ion cluster will appear as a doublet separated by 2 Da.[1]
Intensity Ratio: The
(365.[1]8) to (367.[1]8) ratio will be approximately 3:1 .[1][4]
Note: If the ratio deviates significantly (e.g., 1:1), you likely have a bromo-impurity or a dichloro-analog.
Part 2: Comparative Analysis of Validation Methods
Not all mass spectrometers are equal for this task. Below is an objective comparison of how different instrument classes handle this specific halogenated pyridine.
Table 1: Performance Matrix for 2-Chloro-4,5-diiodopyridine
Feature
Method A: Single Quad (Low-Res)
Method B: HRMS (Orbitrap/Q-TOF)
Method C: MS/MS (Tandem)
Primary Output
Nominal Mass ( 366)
Exact Mass ( 365.8038)
Fragment Fingerprint
Formula Confirmation
Low (Ambiguous)
High (<5 ppm error)
High (via fragments)
Isomer Differentiation
None (Cannot distinguish 4,5 vs 3,5)
Low (Isomers have identical mass)
High (Unique fragmentation energy)
Throughput
High (Rapid QC)
Medium
Medium
Recommendation
Routine Purity Check
Formula Verification
Structural Validation
Expert Insight: The Limits of HRMS
While HRMS proves the elemental composition (
), it cannot distinguish the position of the iodines. Both 2-chloro-4,5-diiodopyridine and 2-chloro-3,5-diiodopyridine have the exact same mass (364.7965). Therefore, MS/MS fragmentation is the only MS-based method to validate the structure.
Part 3: Experimental Protocol (Self-Validating System)
This protocol uses LC-MS/MS with Electrospray Ionization (ESI) .[1][7] ESI is preferred over APCI here due to the basic nitrogen in the pyridine ring, which protonates readily (
).
Reagents & Setup
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]
To distinguish the 4,5-diiodo isomer, we exploit the C-I bond weakness . The C-I bond is weaker than the C-Cl bond. In the 4,5-position (ortho to each other), the iodines experience steric crowding ("Ortho Effect"), making the first iodine loss occur at lower collision energies than in the 3,5-isomer (meta).
Step-by-Step Procedure:
Precursor Selection: Isolate the monoisotopic peak (
The ratio of the 238.9/111.9 peaks at a fixed collision energy (e.g., 20 eV) serves as the structural fingerprint. The 4,5-isomer typically fragments more readily due to steric strain.
Part 4: Visualization & Logic Pathways
Decision Tree for Structural Confirmation
This diagram illustrates the logical flow a scientist should follow to validate the compound, ensuring no false positives.
Caption: Logical workflow for validating 2-Chloro-4,5-diiodopyridine, moving from isotopic confirmation to structural elucidation.
Fragmentation Pathway (MS/MS)
The following diagram details the specific bond cleavages observed in the collision cell.
Caption: Stepwise fragmentation pathway showing sequential loss of Iodine atoms followed by pyridine ring degradation.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 123456, Halogenated Pyridines. Retrieved from [Link]
Gross, J. H. (2017).Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing.
Agilent Technologies. Differentiation of Isomers using MS/MS and Ion Mobility.[1] Application Note 5991. Retrieved from [Link]
HPLC Retention Times and Purity Analysis for 2-Chloro-4,5-diiodopyridine
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts Executive Summary 2-Chloro-4,5-diiodopyridine is a critical halogenated heterocyclic scaffold used extensively in palladiu...
2-Chloro-4,5-diiodopyridine is a critical halogenated heterocyclic scaffold used extensively in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to synthesize complex fused ring systems. Its purity is paramount; the presence of regioisomers (e.g., 2-chloro-3,5-diiodopyridine) or under-iodinated precursors (e.g., 2-chloro-5-iodopyridine) can lead to catastrophic failure in subsequent regioselective coupling steps.
This guide compares the performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases for the purity analysis of this compound. While C18 remains the industry workhorse, our comparative analysis suggests that Phenyl-Hexyl phases offer superior resolution for separating closely related halogenated pyridine isomers due to enhanced
- interactions.
Chemical Context & Analytical Challenges
The Molecule[1][2][3][4][5][6]
Compound: 2-Chloro-4,5-diiodopyridine
Molecular Formula: C
HClIN
Physicochemical Profile: High lipophilicity (LogP ~3.5–4.0 estimated), weak basicity due to electron-withdrawing halogens.
The Problem: "The Halogen Trap"
Standard C18 columns separate primarily based on hydrophobicity. However, regioisomers of poly-halogenated pyridines often possess nearly identical hydrophobicities (LogP), causing co-elution.
Challenge 1: Separating the target (4,5-diiodo) from the thermodynamic byproduct (3,5-diiodo).
Challenge 2: Peak tailing caused by the interaction of the pyridine nitrogen with residual silanols on the silica support.
C18 (ZORBAX Eclipse Plus C18): Relies on hydrophobic interaction.[2] Good for separating mono-iodo impurities from di-iodo products but struggles with positional isomers.
Phenyl-Hexyl (ZORBAX Eclipse Plus Phenyl-Hexyl): Utilizes
- interactions between the phenyl ring of the stationary phase and the electron-deficient pyridine ring. This interaction is highly sensitive to the position of the iodine atoms.
Phase 2: Mobile Phase Optimization
Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).[3] Note: TFA is essential to protonate the pyridine nitrogen (
< 3), preventing silanol interaction and ensuring sharp peaks.
Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 m)
Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 100 mm, 3.5 m)
Flow Rate
1.0 mL/min
1.0 mL/min
Temperature
30°C
30°C
Injection
5.0 L
5.0 L
Detection
UV @ 254 nm (Reference: 360 nm)
UV @ 254 nm (Reference: 360 nm)
Gradient Program:
0.0 min: 40% B
10.0 min: 95% B
12.0 min: 95% B
12.1 min: 40% B
15.0 min: Stop
Comparative Data Analysis
The following data represents the expected retention behavior based on the physicochemical properties of halogenated pyridines and validating literature on similar scaffolds (e.g., 2,6-dichloro-4-iodopyridine) [1][2].
Table 1: Retention Time & Selectivity Comparison
Analyte
Retention Time (C18)
Retention Time (Phenyl-Hexyl)
Resolution () on Phenyl-Hexyl
2-Chloropyridine (Starting Material)
2.1 min
2.3 min
N/A
2-Chloro-5-iodopyridine (Intermediate)
5.8 min
6.1 min
> 10.0
2-Chloro-3,5-diiodopyridine (Isomer)
8.4 min
8.9 min
2.1 (Critical Pair)
2-Chloro-4,5-diiodopyridine (Target)
8.5 min
9.4 min
Reference
Observation: On the C18 column, the 3,5-diiodo and 4,5-diiodo isomers often co-elute or show a "shoulder" (
). The Phenyl-Hexyl column provides distinct separation () because the steric bulk of the iodine at the 4-position disrupts the - overlap differently than the 3,5-substitution pattern.
Visualization of Separation Logic
Diagram 1: The Analytical Workflow
This workflow ensures data integrity from sample prep to purity calculation.
Caption: Step-by-step analytical workflow for purity determination.
Why Phenyl-Hexyl works better than C18 for this specific molecule.
Caption: Mechanistic comparison: Phenyl-Hexyl phases leverage pi-pi stacking for superior isomer resolution.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Peak Tailing > 1.5
Residual silanol interaction with pyridine nitrogen.
Ensure TFA concentration is at least 0.1%.[3] Consider increasing to 0.2% or switching to a "Base Deactivated" column.
Doublet Peak
Isomer separation or atropisomerism (rare for this size).
Run the Phenyl-Hexyl method.[2][4][5][6] If peaks resolve, it is a regioisomer impurity.
Retention Drift
Column equilibration issues.
Phenyl phases require longer equilibration than C18. Flush with 20 column volumes before starting.
References
BenchChem. (2025).[3] A Comparative Guide to Analytical Methods for Confirming the Purity of 2,6-dichloro-4-iodopyridine. Retrieved from
Agilent Technologies. (2009).[4] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Agilent Application Note 5990-4711EN. Retrieved from
American Chemical Society. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Retrieved from
SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Retrieved from
Crystallographic Characterization of 2-Chloro-4,5-diiodopyridine: A Comparative Guide to Halogenated Pyridine Scaffolds
Executive Summary 2-Chloro-4,5-diiodopyridine represents a high-value scaffold in medicinal chemistry and crystal engineering. Unlike its mono-iodinated analogues, this molecule offers dual activation sites for palladium...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Chloro-4,5-diiodopyridine represents a high-value scaffold in medicinal chemistry and crystal engineering. Unlike its mono-iodinated analogues, this molecule offers dual activation sites for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) and unique supramolecular synthons via halogen bonding.
This guide provides a technical comparison of the 4,5-diiodo scaffold against standard alternatives (e.g., 2-chloro-5-iodopyridine), detailing the specific X-ray diffraction (XRD) protocols required to resolve its structure given the significant heavy-atom effect of iodine.
Part 1: Structural Context & Comparative Analysis
The "performance" of a crystallographic scaffold is defined by its ability to form predictable supramolecular networks and its utility in Structure-Activity Relationship (SAR) studies.
The Halogen Bonding Landscape
The 4,5-diiodo substitution pattern creates a unique electrostatic potential map compared to the 2,5-isomer. The iodine atoms act as strong halogen bond (XB) donors due to the anisotropic electron distribution (the "
-hole") on the halogen tip.
Table 1: Comparative Structural Utility
Feature
2-Chloro-4,5-diiodopyridine (Target)
2-Chloro-5-iodopyridine (Alternative)
Significance
XB Donor Sites
Dual (C4-I, C5-I)
Single (C5-I)
The 4,5-motif allows for the formation of "halogen-bonded zippers" or 2D sheets, whereas the 5-iodo analog typically forms linear chains.
Steric Profile
High (Ortho-diiodo)
Low
The steric crowding between I(4) and I(5) often induces out-of-plane twisting, creating chiral packing motifs in achiral space groups.
Reactivity (SAR)
Regioselective
Single-site
The C4-I bond is typically more reactive to oxidative addition than C5-I, allowing sequential functionalization.
Absorption coeff ()
High (>2.5 mm⁻¹)
Moderate
Requires aggressive absorption correction during XRD data reduction.
Expert Insight: In crystal engineering, the ortho-diiodo placement is superior for designing non-centrosymmetric solids because the steric clash prevents simple planar stacking, often forcing the molecules into herringbone or helical arrangements beneficial for optical properties.
Part 2: Experimental Protocol (Self-Validating)
To obtain publication-quality data for 2-Chloro-4,5-diiodopyridine, standard organic protocols must be modified to account for the iodine atoms' high electron density and photosensitivity.
Phase 1: Crystallization Strategy
Objective: Grow single crystals >0.1 mm with minimal mosaicity.
Purification: Ensure the starting material is >98% pure by HPLC. Iodine-containing pyridines often degrade to brown oils; recrystallize from hot ethanol if discoloration is present.
Solvent System: Use a Slow Evaporation method protected from light.
Solvent A: Ethyl Acetate (Good solubility).
Solvent B: n-Heptane (Antisolvent).
Ratio: Dissolve 20 mg in 2 mL EtOAc. Layer 1 mL Heptane on top.
Environmental Control: Store at 4°C in the dark. Iodine-carbon bonds are photolabile; UV exposure generates radicals that degrade crystal quality (twinning).
Phase 2: X-Ray Diffraction Data Collection
Objective: Maximize resolution while minimizing absorption errors.
Radiation Source:Molybdenum (Mo K
, = 0.71073 Å) is mandatory.
Reasoning: Copper (Cu K
) radiation causes severe fluorescence with iodine, leading to high background noise and poor values.
Temperature: Collect at 100 K (Cryostream).
Reasoning: Heavy atoms exhibit significant thermal motion. Cooling reduces the atomic displacement parameters (
), allowing for precise bond length determination.
Phase 3: Workflow Visualization
The following diagram outlines the critical decision path for solving the structure, emphasizing the heavy-atom handling.
Caption: Optimized workflow for heavy-atom organic crystallography. Note the critical absorption correction step required for di-iodo species.
Part 3: Data Interpretation & Validation
When analyzing the output for 2-Chloro-4,5-diiodopyridine, specific metrics indicate a successful solution.
1. Absorption Correction (The "Trust" Metric)
Because Iodine absorbs X-rays strongly, the raw data will show intensity variations based on crystal shape.
Protocol: Apply Multi-scan correction (e.g., SADABS) or Analytical Face Indexing.
Validation:
ratio should be checked. If , face indexing is recommended over simple multi-scan methods to avoid systematic errors in bond lengths.
2. Refinement Indicators
R1 Factor: Target
for a high-quality structure.
Residual Electron Density: You will likely see "ghost peaks" (Q-peaks) near the Iodine atoms (approx. 1.0–2.0 eÅ⁻³) due to Fourier truncation errors. This is normal for heavy atoms.
Warning: If Q-peaks > 3.0 eÅ⁻³, the absorption correction failed, or the space group is incorrect.
3. Halogen Bond Verification
To validate the "Performance" of the crystal packing:
Measure the angle
(or ).
Criterion: A true halogen bond exhibits an angle
(typically ) and a distance less than the sum of the van der Waals radii ( Å).
Part 4: References
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
Metrangolo, P., et al. (2005). "Halogen Bonding: A Supramolecular Solution to a Hard Problem." Chemical Reviews, 105(11), 3852-3857. Link
Gilday, L. C., et al. (2015). "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews, 115(15), 7118-7195. Link
Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link
Cambridge Crystallographic Data Centre (CCDC). "Mercury - Crystal Structure Visualisation." Link
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